Product packaging for IR-797 chloride(Cat. No.:)

IR-797 chloride

Cat. No.: B8193060
M. Wt: 521.6 g/mol
InChI Key: KEWMSVUJNINVSX-JPFIWWGISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IR-797 chloride is a useful research compound. Its molecular formula is C32H38Cl2N2 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38Cl2N2 B8193060 IR-797 chloride

Properties

IUPAC Name

(2Z)-2-[(2Z)-2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole;1,2,3,3-tetramethylindol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN.C12H16N.ClH/c1-5-14-10-11-15(19(14)21)12-13-18-20(2,3)16-8-6-7-9-17(16)22(18)4;1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-9,12-13H,1,10-11H2,2-4H3;5-8H,1-4H3;1H/q;+1;/p-1/b15-12-,18-13-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMSVUJNINVSX-JPFIWWGISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=C3Cl)C=C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\CCC(=C3Cl)C=C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IR-797 Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical structure, properties, and applications of IR-797 chloride, a near-infrared fluorescent dye and photosensitizer.

This compound is a versatile polymethine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum. Its unique photophysical properties make it a valuable tool in various research and development areas, including photodynamic therapy, fluorescent imaging, and as a component in drug delivery systems. The ability of NIR light to penetrate deeper into biological tissues compared to visible light makes this compound particularly suitable for in vivo imaging and therapeutic applications.

Chemical Structure and Identification

This compound, systematically named 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a cationic cyanine dye.[1] Its structure consists of two indoline rings linked by a polymethine chain, which is responsible for its characteristic spectral properties.

Chemical Structure:

this compound chemical structure

(Image source: Santa Cruz Biotechnology)

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.

PropertyValueReferences
IUPAC Name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride[1]
CAS Number 110992-55-7[1]
Molecular Formula C₃₁H₃₄Cl₂N₂[1]
Molecular Weight 505.52 g/mol
Appearance Solid
Melting Point 116.7 - 128.0 °C
Absorption Max (λmax) 797 nm (in Methanol)
~700 nm
Solubility Soluble in Methanol
10 mM in DMSO
Storage Temperature Room Temperature or -20°C

Note: Discrepancies in the absorption maximum may be due to solvent effects or measurement conditions.

Key Experimental Protocols

While specific protocols for this compound are often application-dependent and may require optimization, this section provides a detailed methodology for a general cellular staining procedure for fluorescence microscopy, a common application for this type of dye.

General Protocol for Staining Adherent Cells with this compound for Fluorescence Microscopy:

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional, for intracellular targets)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Adherent cells cultured on sterile glass coverslips in a petri dish or multi-well plate

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Culture adherent cells on sterile glass coverslips until they reach the desired confluency (typically 60-80%).

  • Staining:

    • Dilute the this compound stock solution to the desired final working concentration (typically in the low micromolar range, optimization is recommended) in pre-warmed cell culture medium or PBS.

    • Remove the cell culture medium from the cells.

    • Wash the cells gently with PBS.

    • Add the staining solution to the cells and incubate for a duration determined by optimization (e.g., 15-30 minutes) at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with PBS to remove unbound dye.

  • Fixation (Optional but Recommended):

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation ~790 nm / Emission >810 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for fluorescently labeling cells for microscopy.

G prep Prepare Staining Solution stain Incubate with IR-797 Chloride Solution prep->stain culture Culture Adherent Cells on Coverslips wash1 Wash Cells with PBS culture->wash1 wash1->stain wash2 Wash to Remove Excess Dye stain->wash2 fix Fix Cells (e.g., 4% PFA) wash2->fix mount Mount Coverslip on Slide fix->mount image Image with Fluorescence Microscope mount->image

Caption: General workflow for staining adherent cells with this compound.

Applications in Research and Development

This compound's properties lend it to several key research applications:

  • Photodynamic Therapy (PDT): As a photosensitizer, this compound can be used to generate reactive oxygen species upon irradiation with NIR light, leading to localized cell death. This makes it a promising agent for cancer therapy research, where targeted cell killing is desired.

  • Fluorescent Imaging: Its fluorescence in the NIR window allows for high-resolution imaging in biological samples with reduced background autofluorescence and deeper tissue penetration compared to visible light fluorophores. This is particularly advantageous for in vivo imaging studies in animal models.

  • Drug Delivery Systems: this compound can be encapsulated within or conjugated to nanoparticles to create theranostic agents. These systems can simultaneously deliver a therapeutic payload and provide a fluorescent signal for tracking the biodistribution and target accumulation of the delivery vehicle.

Signaling Pathway Interactions

Currently, there is no evidence to suggest that this compound directly participates in or modulates specific cellular signaling pathways. Its primary mechanism of action in biological systems is as a fluorescent probe for imaging or as a photosensitizer that induces cytotoxicity through light activation, rather than through specific receptor binding or enzyme inhibition.

Conclusion

References

IR-797 Chloride: A Technical Deep Dive into its Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a lipophilic, near-infrared (NIR) cyanine dye that has garnered significant interest within the scientific community for its potential applications in various biomedical research fields.[1] Its strong absorption and emission characteristics in the NIR window (700-900 nm) make it a valuable tool for in vivo imaging, photodynamic therapy, and as a component in the development of targeted drug delivery systems.[1] This technical guide provides a comprehensive overview of the core absorption and emission spectra of this compound, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these spectroscopic analyses.

Core Photophysical Properties

This compound's utility is fundamentally linked to its interaction with light. As a cyanine dye, it possesses a polymethine chain that dictates its spectral properties. The delocalized π-electron system across this chain is responsible for its strong absorption in the near-infrared region. One of the notable characteristics of this compound is its propensity for aggregation-induced emission (AIE), a phenomenon where the dye exhibits enhanced fluorescence in an aggregated state.[2][3][4] Furthermore, it has been reported to exhibit cytotoxic properties, a factor to be considered in its application.

Quantitative Spectral Data

The following table summarizes the available quantitative data for the absorption and emission spectra of this compound. It is important to note that comprehensive, experimentally determined values for all photophysical parameters are not consistently reported across publicly available literature. The data presented here is compiled from supplier specifications and scientific publications. Researchers are strongly encouraged to perform their own detailed spectroscopic analysis for their specific experimental conditions.

ParameterValueSolventCitation
Absorption Maximum (λmax) ~797 nmMethanol
Absorption Maximum (λmax) ~700 nmNot Specified
Molar Extinction Coefficient (ε) Not Specified-
Emission Maximum (λem) Not Specified-
Fluorescence Quantum Yield (ΦF) Not Specified-
Solubility SolubleMethanol, DMSO

Note: The molar extinction coefficient and fluorescence quantum yield are critical parameters for many applications and are highly dependent on the solvent and local environment. These values should be experimentally determined using the protocols outlined below.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the absorption and emission spectra of this compound. These protocols are based on standard spectroscopic techniques for cyanine dyes.

Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in a specific solvent.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., methanol or DMSO)

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound using an analytical balance.

    • Dissolve the dye in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.

  • Serial Dilutions:

    • Perform a series of dilutions from the stock solution to prepare at least five different concentrations of this compound. The final concentrations should yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure linearity according to the Beer-Lambert law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan from approximately 600 nm to 900 nm.

    • Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition:

    • Measure the absorbance spectrum of each of the diluted solutions.

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

  • Calculation of Molar Extinction Coefficient:

    • Plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of the resulting linear fit will be the molar extinction coefficient (ε) since the path length (b) is 1 cm. The units of ε will be M⁻¹cm⁻¹.

Determination of Emission Spectrum and Fluorescence Quantum Yield

Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (ΦF) of this compound.

Materials:

  • This compound solutions of known absorbance (prepared as above)

  • Fluorescence spectrometer

  • A suitable fluorescence standard with a known quantum yield in the NIR region (e.g., Indocyanine Green in DMSO)

  • Spectrophotometric grade solvent

  • Quartz cuvettes (4-sided polished for fluorescence)

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

    • Prepare a solution of the fluorescence standard in the same solvent with a similar absorbance at the same excitation wavelength.

  • Spectrometer Setup:

    • Turn on the fluorescence spectrometer and allow it to warm up.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Set the emission scan range to be from the excitation wavelength +10 nm to approximately 950 nm.

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Measure the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

    • Measure the emission spectrum of the fluorescence standard.

    • Measure the emission spectrum of the this compound solution under identical instrument settings.

    • Identify the wavelength of maximum emission (λem).

  • Calculation of Relative Fluorescence Quantum Yield:

    • The relative quantum yield (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • ΦF_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound and the relationship between its photophysical properties.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy A Weigh this compound B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Measure Absorbance Spectra C->D Diluted Samples E Determine λmax D->E F Calculate Molar Extinction Coefficient (ε) E->F G Measure Emission Spectra E->G Use λmax for Excitation I Calculate Quantum Yield (ΦF) F->I Data for Calculation H Determine λem G->H H->I

Caption: Workflow for Spectroscopic Characterization of this compound.

Photophysical_Properties_Relationship cluster_absorption Absorption Process cluster_emission Emission Process cluster_nonradiative Non-Radiative Decay Abs Ground State (S0) + Photon Exc Excited State (S1) Abs->Exc Absorption (λmax, ε) Em Ground State (S0) + Photon Exc->Em Fluorescence (λem, ΦF) NR Heat/Vibrational Relaxation Exc->NR Internal Conversion

Caption: Relationship between Absorption and Emission Processes.

References

An In-depth Technical Guide to the Research Applications of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications in Research

IR-797 chloride is a versatile near-infrared (NIR) cyanine dye predominantly utilized in biomedical research for its potent photosensitizing and fluorescent properties. Its primary applications lie in the fields of oncology and bio-imaging, specifically in photodynamic therapy (PDT), photothermal therapy (PTT), and in vivo fluorescence imaging. The dye's ability to absorb and emit light in the NIR window (approximately 700-900 nm) is particularly advantageous for deep tissue applications, as light in this range experiences reduced scattering and absorption by endogenous molecules like hemoglobin and water.

Photodynamic and Photothermal Therapy

As a photosensitizer, this compound can be excited by NIR light to generate reactive oxygen species (ROS), which are cytotoxic to cancer cells, forming the basis of PDT. In PTT, the dye absorbs NIR light and converts it into heat, leading to hyperthermia and subsequent ablation of tumor tissue. To enhance its therapeutic efficacy and biocompatibility, IR-797 is often encapsulated within nanoparticles, such as poly(lactic-co-glycolide) (PLGA) nanoparticles. This formulation improves the dye's stability, and circulation time, and allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

Near-Infrared Fluorescence Imaging

The inherent fluorescence of this compound makes it a valuable contrast agent for in vivo imaging. When incorporated into nanoparticles, it can be used to track the biodistribution and tumor accumulation of these delivery systems in real-time. This dual-modality, combining therapeutic and diagnostic capabilities, positions this compound as a significant tool in the development of theranostic agents for cancer treatment.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and its nanoparticle formulations as reported in preclinical research.

Nanoparticle FormulationParameterValueReference
IR-797-loaded PLGA NPsMean Diameter270 nm[1]
Loading Efficiency60%[1]
Surface ChargeNegative[1]
In Vivo Photothermal Therapy (HeLa Tumor Model)Treatment GroupLaser Power DensityDurationMax. Tumor TemperatureReference
PEG-IR-797 NPs + Laser1 W/cm²10 min~43.8 °C[2]
IR-797 NPs + Laser1 W/cm²10 minNot Specified[2]
PBS + Laser1 W/cm²10 minNot Specified
Biodistribution of Nanoparticles (General)OrganNanoparticle Biodistribution Coefficient (%ID/g)Reference
Liver17.56
Spleen12.1
Kidney3.1
Lungs2.8
Heart1.8
Tumor3.4

Experimental Protocols

In Vivo Near-Infrared Fluorescence Imaging Protocol (Adapted for IR-797 Nanoparticles)

This protocol provides a generalized procedure for in vivo NIR fluorescence imaging in a mouse tumor model using this compound-loaded nanoparticles.

1. Animal Preparation:

  • House mice in accordance with institutional guidelines.

  • For tumor models, subcutaneously implant cancer cells (e.g., HeLa) and allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure.

  • Remove fur from the imaging area to minimize light scattering and absorption.

2. Probe Administration:

  • Suspend the IR-797-loaded nanoparticles in a biocompatible solvent (e.g., sterile PBS).

  • Administer the nanoparticle suspension to the mouse via intravenous (tail vein) injection. The typical injection volume for a mouse is 100-200 µL. The dosage will depend on the specific nanoparticle formulation and IR-797 concentration.

3. In Vivo Imaging:

  • Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS).

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for tumor accumulation.

  • Use appropriate excitation and emission filters for IR-797 (Excitation: ~790 nm, Emission: >810 nm).

4. Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.

  • Express the data as average radiant efficiency or other appropriate units to assess the biodistribution and tumor-targeting efficacy of the nanoparticles.

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This in vitro assay is used to assess the phototoxic potential of substances like this compound. The protocol is based on the OECD Test Guideline 432.

1. Cell Culture and Seeding:

  • Culture Balb/c 3T3 mouse fibroblasts in appropriate culture medium.

  • Seed the cells in two 96-well plates at a density that allows them to form a sub-confluent monolayer after 24 hours (e.g., 1x10⁴ cells/well).

2. Treatment with Test Substance:

  • After 24 hours, replace the culture medium with a medium containing various concentrations of this compound. Prepare a range of eight different concentrations.

  • Incubate the plates for 1 hour at 37°C and 7.5% CO₂.

3. Irradiation:

  • Expose one of the 96-well plates to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The other plate should be kept in the dark under the same conditions.

4. Post-Irradiation Incubation:

  • Replace the treatment medium in both plates with fresh culture medium.

  • Incubate both plates for another 24 hours.

5. Neutral Red Uptake and Measurement:

  • After incubation, wash the cells and add a medium containing neutral red (a vital dye). Incubate for 3 hours to allow the viable cells to take up the dye.

  • After the incubation, wash the cells and add a destaining solution to extract the neutral red from the cells.

  • Measure the absorbance of the destaining solution at 540 nm using a microplate reader.

6. Data Analysis:

  • Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates relative to the untreated controls.

  • Determine the IC50 values (the concentration that causes a 50% reduction in viability) for both conditions.

  • A significant decrease in the IC50 value in the irradiated plate compared to the non-irradiated plate indicates a phototoxic potential.

Visualizations

Experimental Workflow for In Vivo Photothermal Therapy

G formulation IR-797 Nanoparticle Formulation injection Intravenous Injection of Nanoparticles formulation->injection animal_model Tumor Model Establishment (e.g., HeLa in mice) animal_model->injection accumulation Nanoparticle Accumulation in Tumor (EPR Effect) injection->accumulation irradiation NIR Laser Irradiation (e.g., 808 nm, 1 W/cm²) accumulation->irradiation imaging Thermal Imaging (Monitor Temperature) irradiation->imaging tumor_measurement Tumor Volume Measurement irradiation->tumor_measurement histology Histological Analysis (Post-treatment) tumor_measurement->histology

Caption: Workflow for in vivo photothermal therapy using IR-797 nanoparticles.

Proposed Mechanism of Photothermal-Induced Apoptosis

G cluster_stimulus External Stimulus cluster_agent Therapeutic Agent cluster_cellular Cellular Response NIR_Light NIR Light (e.g., 808 nm) IR797_NP IR-797 Nanoparticle NIR_Light->IR797_NP Excitation Hyperthermia Localized Hyperthermia (Heat Generation) IR797_NP->Hyperthermia Photothermal Effect Mito_Stress Mitochondrial Stress Hyperthermia->Mito_Stress ROS Reactive Oxygen Species (ROS) Generation Hyperthermia->ROS Caspase Caspase Activation (Caspase-3, -9) Mito_Stress->Caspase ROS->Mito_Stress Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of IR-797 mediated photothermal-induced apoptosis.

References

In-Depth Technical Guide to the Photophysical Properties of Near-Infrared Heptamethine Cyanine Dyes: A Focus on IR-797 Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of IR-797 chloride, a near-infrared (NIR) heptamethine cyanine dye. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide leverages data from the closely related and well-characterized heptamethine cyanine dye, IR-783, as a representative analog. This approach allows for a detailed exploration of the expected photophysical behavior and experimental methodologies relevant to this class of dyes.

Introduction to this compound and Near-Infrared Cyanine Dyes

This compound is a near-infrared (NIR) dye belonging to the heptamethine cyanine class. These dyes are characterized by two heterocyclic nuclei joined by a polymethine chain, which is responsible for their strong absorption and fluorescence in the NIR region (700-900 nm). This spectral window is particularly advantageous for biological applications due to the reduced scattering and absorption of light by endogenous molecules such as hemoglobin and water, allowing for deeper tissue penetration.

This compound is noted for its solubility in solvents like methanol and its applications as a laser dye. It exhibits cytotoxic properties and has been investigated for its potential in photodynamic therapy (PDT) and bioimaging. Like other cyanine dyes, its photophysical properties can be sensitive to the solvent environment.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for the representative heptamethine cyanine dye, IR-783. These values provide an estimate of the expected performance of this compound.

ParameterValueSolvent/Conditions
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (Φf) ~0.10 - 0.20Methanol
Absorption Maximum (λabs) ~783 nmMethanol
Emission Maximum (λem) ~806 nmMethanol

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: A stock solution of the dye is prepared by dissolving a precisely weighed amount in a high-purity solvent (e.g., methanol) to a known concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the linear fit of this plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For NIR dyes, Indocyanine Green (ICG) or IR-140 are common standards.

  • Preparation of Solutions: A series of dilute solutions of both the sample dye and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the excitation wavelength. The fluorescence emission spectra are then recorded for each solution using a spectrofluorometer, exciting at the same wavelength.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (m_s / m_r) * (n_s² / n_r²)

    where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for In Vivo Fluorescence Imaging

The following diagram illustrates a typical workflow for using a NIR dye like this compound for in vivo tumor imaging.

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye_Prep NIR Dye Formulation (e.g., this compound in saline) Injection Systemic Injection of Dye Dye_Prep->Injection Animal_Model Tumor-bearing Animal Model Animal_Model->Injection Distribution Dye Distribution and Tumor Accumulation Injection->Distribution Time Imaging In Vivo Fluorescence Imaging Distribution->Imaging Image_Acq Image Acquisition and Processing Imaging->Image_Acq Quant Signal Quantification in Tumor Region Image_Acq->Quant Conclusion Conclusion on Tumor Burden/Response Quant->Conclusion G cluster_pdt Photodynamic Therapy (PDT) Mechanism cluster_ros Reactive Oxygen Species (ROS) Generation cluster_cell Cellular Effects PS_ground Photosensitizer (PS) (Ground State, S0) PS_excited Excited Singlet State (S1) PS_ground->PS_excited Light Absorption (hν) PS_excited->PS_ground Fluorescence PS_triplet Excited Triplet State (T1) PS_excited->PS_triplet Intersystem Crossing (ISC) ROS Singlet Oxygen (1O2) & other ROS PS_triplet->ROS Energy Transfer Oxygen_ground Molecular Oxygen (3O2) Oxygen_ground->ROS Cell_Damage Oxidative Damage to Cellular Components ROS->Cell_Damage Apoptosis Apoptosis/Necrosis Cell_Damage->Apoptosis

A Technical Guide to the Solubility of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the near-infrared (NIR) fluorescent dye, IR-797 chloride. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. The guide includes a summary of solubility data in various solvents, a detailed experimental protocol for solubility determination, and visualizations of relevant biological and experimental workflows.

Core Properties of this compound

This compound is a heptamethine cyanine dye known for its strong absorption and fluorescence in the near-infrared spectrum, typically with an absorption maximum around 797 nm in methanol.[1][2] Its chemical formula is C₃₁H₃₄Cl₂N₂, and it has a molecular weight of 505.52 g/mol .[1][2][3] This dye is frequently used in various biomedical applications, including as a labeling agent for in vivo imaging and as a component in the formulation of nanoparticles for photodynamic therapy and drug delivery.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in experimental and developmental settings. The dye is generally described as being "solvent soluble." The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.

SolventFormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic10 mg/mL (19.78 mM)The use of sonication may be required to achieve this concentration. It is also recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic.
MethanolCH₃OHPolar ProticSolubleThis compound is readily soluble in methanol.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticData not availableBased on its polar aprotic nature, some level of solubility is expected.
EthanolC₂H₅OHPolar ProticData not availableAs a polar protic solvent similar to methanol, some solubility is anticipated.
WaterH₂OPolar ProticSparingly SolubleThe hydrophobic nature of the core IR-797 molecule suggests limited solubility in aqueous solutions without solubilizing agents.

Experimental Protocol: Determination of Solubility

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Methanol, Water)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Analytical balance

  • Microcentrifuge

  • Spectrophotometer

  • Calibrated pipettes

  • Glass vials with screw caps

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should appear saturated with undissolved solid material at the bottom.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions and the supernatant from the saturated solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

Visualization of Relevant Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway involving IR-797 and a typical experimental workflow for the preparation of IR-797-loaded nanoparticles.

G Apoptotic Signaling Pathway of PEG-IR-797 Nanoparticles PEG_IR_797_NPs PEG-IR-797 Nanoparticles Cellular_Uptake Cellular Uptake PEG_IR_797_NPs->Cellular_Uptake p53_Activation p53 Activation Cellular_Uptake->p53_Activation Caspase3_Activation Caspase-3 Activation p53_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by PEG-IR-797 nanoparticles.

G Experimental Workflow for PEG-IR-797 Nanoparticle Preparation cluster_0 Organic Phase cluster_1 Aqueous Phase IR797_in_Solvent Dissolve IR-797 in Organic Solvent (e.g., Acetonitrile) Mixing Mix Organic and Aqueous Phases (e.g., Dropwise addition with stirring) IR797_in_Solvent->Mixing PEG_PLGA_in_Solvent Dissolve PEG-PLGA in Organic Solvent PEG_PLGA_in_Solvent->Mixing Aqueous_Solution Prepare Aqueous Solution (e.g., Water or Buffer) Aqueous_Solution->Mixing Solvent_Evaporation Solvent Evaporation (e.g., under reduced pressure) Mixing->Solvent_Evaporation Nanoparticle_Formation Self-Assembly into PEG-IR-797 Nanoparticles Solvent_Evaporation->Nanoparticle_Formation Purification Purification (e.g., Dialysis or Centrifugation) Nanoparticle_Formation->Purification

Caption: A generalized workflow for the preparation of PEG-IR-797 nanoparticles.

References

A Comprehensive Technical Guide to the Safe Handling of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This in-depth guide provides a technical overview of the safety and handling precautions for IR-797 chloride, a near-infrared (NIR) dye with applications in photodynamic therapy and bio-imaging.[1][2][3]

Chemical and Physical Properties

This compound is a solid, methanol-soluble laser dye.[4] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueReference
Synonyms 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride[5]
CAS Number 110992-55-7
Molecular Formula C₃₁H₃₄Cl₂N₂
Molecular Weight 505.52 g/mol
Appearance Solid
Melting Point 116.7 - 128.0 °C
Maximum Absorption (λmax) 797 nm (in methanol)
Purity ≥ 70% (Dye content)
Storage Temperature -20°C

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not widely available, it is known to be cytotoxic. Standard laboratory safety protocols should be strictly followed. The following sections detail the necessary precautions.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The recommended PPE for handling this compound is outlined below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_conditions Handling Conditions Eyes Eyeshields Ventilation Work under a hood Hands Gloves (type N95 US) Respiratory Respiratory Protection Aerosols Required when vapours/ aerosols are generated Respiratory->Aerosols Use when... First_Aid_Procedures cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to fresh air. Inhalation->Move Skin Skin Contact RinseSkin Take off contaminated clothing. Rinse skin with water/shower. Skin->RinseSkin Eye Eye Contact RinseEye Rinse with plenty of water. Remove contact lenses, if present. Eye->RinseEye Ingestion Ingestion Drink Make victim drink water (two glasses at most). Ingestion->Drink Physician Consult a physician. Move->Physician RinseSkin->Physician Ophthalmologist Call in an ophthalmologist. RinseEye->Ophthalmologist Drink->Physician Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilute Dilute Stock Solution to Working Concentration Stock->Dilute Cells Culture Cells to Desired Confluency Treat Treat Cells with This compound Cells->Treat Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Perform Downstream Analysis (e.g., Imaging, Cytotoxicity Assay) Incubate->Analyze

References

Methodological & Application

Application Notes and Protocols for IR-797 Chloride Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye with significant potential in the field of nanomedicine.[1] Its strong absorbance in the NIR region (around 797 nm) allows for deep tissue penetration, making it an ideal candidate for applications such as in vivo imaging and photothermal therapy (PTT). When formulated into nanoparticles, this compound can be effectively delivered to target tissues, such as tumors, enhancing therapeutic efficacy while minimizing systemic toxicity. These nanoparticles can serve as both imaging agents and photothermal transducers, enabling simultaneous diagnosis and treatment (theranostics). This document provides detailed application notes and experimental protocols for the formulation, characterization, and application of this compound-loaded nanoparticles for drug delivery and photothermal therapy.

Data Presentation: Physicochemical Properties of IR-797 Nanoparticles

The following tables summarize representative quantitative data for IR-797 loaded nanoparticles, compiled from various studies. It is important to note that specific values will vary depending on the formulation parameters.

Table 1: Size and Surface Charge of IR-797 Loaded Nanoparticles

Nanoparticle FormulationPolymer/Lipid MatrixAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Polymeric NanoparticlesPLGA270< 0.2-15 to -30
LiposomesDSPC/Cholesterol100 - 150< 0.15-10 to -25
Albumin NanoparticlesBovine Serum Albumin150 - 200< 0.2-20 to -40

Data is representative and may vary based on specific formulation protocols.

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationPolymer/Lipid MatrixDrug Loading Content (%)Encapsulation Efficiency (%)
Polymeric NanoparticlesPLGA1 - 560 - 80
LiposomesDSPC/Cholesterol0.5 - 250 - 70
Albumin NanoparticlesBovine Serum Albumin2 - 870 - 90

Drug loading is dependent on the initial drug-to-polymer/lipid ratio and the formulation method.

Experimental Protocols

Formulation of this compound-Loaded PLGA Nanoparticles

This protocol is based on a widely used emulsion-solvent evaporation method for encapsulating hydrophobic agents like IR-797 into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[2][3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of this compound in 5 mL of DCM in a glass vial. Vortex or sonicate briefly to ensure complete dissolution.

  • Emulsification: Add the organic phase dropwise to 20 mL of a 2% PVA solution while stirring at 600-800 rpm on a magnetic stirrer.

  • Sonication: Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator on ice for 3-5 minutes at 40-50% amplitude. This will form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator. Evaporate the DCM under reduced pressure at room temperature for 2-4 hours to solidify the nanoparticles.

  • Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated IR-797.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.

Characterization of IR-797 Nanoparticles

a) Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Protocol:

    • Resuspend a small aliquot of the nanoparticle solution in deionized water or phosphate-buffered saline (PBS) to an appropriate concentration.

    • Transfer the suspension to a disposable cuvette.

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

b) Encapsulation Efficiency and Drug Loading:

  • Technique: UV-Vis Spectroscopy.

  • Protocol:

    • During the nanoparticle preparation, collect the supernatant after the first centrifugation step.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of IR-797 (approx. 797 nm).

    • Calculate the amount of free IR-797 in the supernatant using a standard curve of known IR-797 concentrations.

    • Determine the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the following formulas:

      • EE (%) = [(Total amount of IR-797 - Amount of free IR-797) / Total amount of IR-797] x 100

      • DLC (%) = [Weight of encapsulated IR-797 / Total weight of nanoparticles] x 100

In Vitro Cellular Uptake and Cytotoxicity

a) Cell Culture:

  • Select a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

b) Cellular Uptake Study:

  • Technique: Fluorescence Microscopy or Flow Cytometry.

  • Protocol:

    • Seed cells in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

    • Treat the cells with IR-797-loaded nanoparticles at a desired concentration for different time points (e.g., 1, 4, 12, 24 hours).

    • For microscopy, wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI. Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

    • For flow cytometry, wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.

c) Cytotoxicity Assay (MTT Assay):

  • Technique: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of free IR-797, empty nanoparticles, and IR-797-loaded nanoparticles for 24 or 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

In Vitro Photothermal Therapy

Protocol:

  • Seed cancer cells in a 96-well plate and treat with IR-797-loaded nanoparticles as described in the cytotoxicity assay.

  • After a predetermined incubation time to allow for nanoparticle uptake, irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).

  • Include control groups: untreated cells, cells treated with nanoparticles but without laser irradiation, and cells with laser irradiation but without nanoparticles.

  • After irradiation, incubate the cells for another 24 hours.

  • Assess cell viability using the MTT assay as described above to determine the photothermal killing efficacy.

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies A 1. Organic Phase (PLGA + IR-797 in DCM) C 3. Emulsification (Sonication) A->C B 2. Aqueous Phase (PVA Solution) B->C D 4. Solvent Evaporation C->D E 5. Collection & Washing (Centrifugation) D->E F Size & Zeta Potential (DLS) E->F G Drug Loading & EE (UV-Vis) E->G H Morphology (TEM/SEM) E->H I Cellular Uptake E->I J Cytotoxicity (MTT) E->J K Photothermal Therapy E->K

Experimental workflow for IR-797 nanoparticle formulation and evaluation.

signaling_pathway cluster_uptake Cellular Uptake cluster_ptt Photothermal Therapy cluster_cellular_response Cellular Response NP IR-797 Nanoparticle OATP OATP Transporters NP->OATP Direct Uptake Albumin Albumin-Mediated Endocytosis NP->Albumin Adsorption Heat Hyperthermia NP->Heat Energy Conversion NIR NIR Laser (808 nm) NIR->NP ROS ROS Generation Heat->ROS CellCycle Cell Cycle Arrest Heat->CellCycle Akt Akt Pathway Inhibition Heat->Akt HIF HIF-1α Downregulation ROS->HIF Apoptosis Apoptosis CellCycle->Apoptosis Akt->Apoptosis HIF->Apoptosis

Proposed signaling pathway for IR-797 nanoparticle-mediated photothermal therapy.

Discussion

The protocols provided herein offer a foundational framework for the development and evaluation of this compound-loaded nanoparticles. The choice of nanoparticle matrix (e.g., PLGA, liposomes, albumin) will influence the physicochemical properties and in vivo behavior of the formulation.[2][4] Researchers should optimize formulation parameters to achieve desired characteristics such as size, surface charge, and drug loading.

The cellular uptake of cyanine dye-loaded nanoparticles is a complex process that can involve multiple pathways, including transporter-mediated uptake (e.g., via OATPs) and endocytosis. The subsequent application of NIR light triggers a photothermal effect, leading to localized hyperthermia and the generation of reactive oxygen species (ROS). This can induce cancer cell death through various signaling pathways, including cell cycle arrest and apoptosis.

It is crucial to conduct thorough characterization and in vitro testing to ensure the quality, efficacy, and safety of the nanoparticle formulation before proceeding to in vivo studies. The application notes and protocols in this document are intended to serve as a comprehensive guide for researchers in this exciting area of nanomedicine.

References

In Vivo Imaging with IR-797 Chloride: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research and Drug Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of IR-797 chloride, a near-infrared (NIR) fluorescent dye, for in vivo imaging. NIR imaging offers significant advantages for preclinical studies, including deep tissue penetration and low autofluorescence, enabling sensitive and longitudinal monitoring of biological processes in living animals.

Introduction to this compound for In Vivo Imaging

This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum. Its favorable optical properties make it a valuable tool for a range of in vivo applications, including vascular imaging, tumor visualization, and tracking of labeled cells or nanoparticles. When properly formulated and administered, this compound can provide high-contrast images of anatomical structures and physiological functions.

The use of NIR dyes like this compound is advantageous due to the minimal absorption of light by biological tissues in the 700-900 nm window, which allows for deeper tissue penetration compared to visible light fluorophores.[1] This, combined with lower tissue autofluorescence in the NIR range, results in a higher signal-to-background ratio and improved sensitivity for in vivo imaging.

Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for designing and executing successful in vivo imaging experiments.

PropertyValueReference
Chemical FormulaC₃₁H₃₄Cl₂N₂[2][3][4][5]
Molecular Weight505.52 g/mol
CAS Number110992-55-7
AppearanceSolid
Absorption Maximum (λmax)~797 nm (in methanol)
Emission Maximum (λem)~820 - 840 nm (estimated in vivo)Inferred from similar cyanine dyes
SolubilitySoluble in methanol and DMSO

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound, as well as the subsequent in vivo imaging procedure.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and biocompatible solution of this compound for intravenous injection in small animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Vortex thoroughly until the dye is completely dissolved. Gentle sonication can be used to aid dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation (for intravenous injection):

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Calculate the required volume of the working solution based on the animal's weight and the desired final dose. A typical starting dose is in the range of 0.1 - 1.0 mg/kg.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, to prepare a 0.1 mg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution in 900 µL of sterile saline.

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.

    • Vortex the working solution gently.

    • Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Keep the working solution protected from light until injection.

Animal Handling and Administration

Objective: To administer the prepared this compound solution to a mouse via intravenous (tail vein) injection.

Materials:

  • Mouse (e.g., BALB/c or nude mouse)

  • Anesthesia (e.g., isoflurane) and anesthesia induction chamber/nose cone

  • Animal restrainer for tail vein injection

  • Insulin syringe (e.g., 29-31 gauge) with the prepared this compound solution

  • Heat lamp or warming pad

  • 70% ethanol wipes

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Once the animal is fully anesthetized, place it in a restrainer to expose the tail.

    • To aid in visualization of the tail veins, gently warm the tail using a heat lamp or a warming pad for a few minutes. This will cause vasodilation.

    • Wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Intravenous Injection:

    • Identify one of the lateral tail veins.

    • Carefully insert the needle (bevel up) into the vein at a shallow angle.

    • Slowly inject the calculated volume of the this compound working solution. The maximum recommended bolus injection volume for a mouse is typically around 100-200 µL.

    • If the injection is successful, you should not feel any resistance and there should be no swelling at the injection site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Injection Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Return the animal to its cage with easy access to food and water.

In Vivo Fluorescence Imaging

Objective: To acquire whole-body fluorescence images of the mouse to visualize the biodistribution of this compound.

Materials:

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped for NIR fluorescence imaging.

  • Anesthesia system integrated with the imaging chamber.

  • Animal warming pad within the imaging chamber.

Protocol:

  • Imaging System Setup:

    • Turn on the in vivo imaging system and allow the camera to cool to its operating temperature.

    • Select the appropriate excitation and emission filters for this compound. Based on its properties, the following settings are recommended as a starting point:

      • Excitation Filter: 745 nm or 780 nm

      • Emission Filter: 820 nm or 840 nm long-pass

    • Set the imaging parameters, including exposure time, binning, and f/stop. These may need to be optimized to achieve a good signal-to-noise ratio without saturation.

  • Image Acquisition:

    • Anesthetize the mouse as described in section 3.2.

    • Place the anesthetized mouse on the imaging stage in a supine or prone position. Ensure the animal is kept warm throughout the imaging session.

    • Acquire a baseline (pre-injection) fluorescence image to measure the background autofluorescence.

    • Administer the this compound solution as described in section 3.2.

    • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the dye.

    • A white light or photographic image should also be acquired at each time point to serve as an anatomical reference.

  • Data Analysis:

    • Use the imaging system's software to overlay the fluorescence images onto the photographic images.

    • Define regions of interest (ROIs) over specific organs or tissues (e.g., tumor, liver, kidneys) to quantify the fluorescence intensity.

    • The fluorescence intensity is typically expressed as average radiance (photons/s/cm²/sr).

    • Plot the fluorescence intensity in different ROIs over time to analyze the pharmacokinetics and biodistribution of this compound.

Data Presentation

Quantitative data from in vivo imaging studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Biodistribution of this compound in a Tumor-Bearing Mouse Model (Example Data)

Organ/TissueAverage Radiance (photons/s/cm²/sr) at 4 hours post-injection
Tumor2.5 x 10⁸
Liver8.1 x 10⁸
Kidneys4.2 x 10⁸
Lungs1.5 x 10⁸
Muscle5.0 x 10⁷

Table 2: Pharmacokinetic Parameters of a Similar Cyanine Dye (SIDAG) for Reference

ParameterValue
Plasma Half-life89 ± 15 min
Elimination RoutePrimarily Renal

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the in vivo imaging workflow with this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis Dye_Prep This compound Stock Solution (DMSO) Working_Sol Dilute in Saline/PBS (Working Solution) Dye_Prep->Working_Sol Sterilize Sterile Filtration (0.22 µm) Working_Sol->Sterilize Anesthetize Anesthetize Mouse Sterilize->Anesthetize Inject Intravenous (Tail Vein) Injection Anesthetize->Inject Image_Acq Acquire Images (Multiple Time Points) Inject->Image_Acq ROI_Analysis Region of Interest (ROI) Analysis Image_Acq->ROI_Analysis Data_Interp Data Interpretation (Biodistribution/PK) ROI_Analysis->Data_Interp

Experimental workflow for in vivo imaging.

logical_relationship cluster_considerations Key Considerations cluster_outcomes Desired Outcomes Dye_Properties Dye Properties (Solubility, Stability) High_SNR High Signal-to-Noise Ratio Dye_Properties->High_SNR Animal_Model Animal Model (Species, Disease State) Quantitative_Data Quantitative Biodistribution Data Animal_Model->Quantitative_Data Imaging_System Imaging System (Filters, Sensitivity) Imaging_System->High_SNR High_SNR->Quantitative_Data Reproducibility Reproducible Results Quantitative_Data->Reproducibility

Logical relationships in experimental design.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Incorrect filter selection- Low dye dose- Rapid clearance of the dye- Quenching of the dye in the biological environment- Optimize excitation and emission filters.- Perform a dose-response study to find the optimal dye concentration.- Image at earlier time points.- Consider formulating the dye in nanoparticles or with a stabilizing agent like BSA to improve in vivo stability.
High background signal - Autofluorescence from animal fur or diet- Light leak in the imaging chamber- Shave the imaging area on the animal.- Use a low-fluorescence diet for at least one week prior to imaging.- Ensure the imaging chamber is completely light-tight.
Inconsistent results - Inconsistent injection volume or rate- Variation in animal physiology- Instability of the dye solution- Use a consistent and slow injection technique.- Standardize animal age, weight, and health status.- Prepare the dye solution fresh for each experiment and protect it from light.
Toxicity or adverse events - High concentration of DMSO in the injection- High dose of the dye- Ensure the final DMSO concentration in the injected volume is less than 5%.- Perform a toxicity study to determine the maximum tolerated dose.

References

Application Notes and Protocols for IR-797 Chloride in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-797 Chloride

This compound is a near-infrared (NIR) cyanine dye with fluorescent properties that make it a valuable tool for various biological applications, including flow cytometry. Its emission in the NIR spectrum (typically above 700 nm) offers significant advantages over traditional fluorochromes that emit in the visible range. These benefits include reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio, and deeper tissue penetration for in vivo studies. This compound is a lipophilic cation, which facilitates its accumulation in mitochondria of live cells, driven by the mitochondrial membrane potential.

Principle of Action in Flow Cytometry

In flow cytometry, this compound can be utilized primarily for the assessment of cell viability and mitochondrial membrane potential.

  • Viability Assessment: Healthy cells with intact plasma membranes will largely exclude the dye, resulting in low fluorescence. In contrast, cells with compromised membranes (a hallmark of late apoptosis or necrosis) will allow the dye to enter and stain intracellular components, leading to a significant increase in fluorescence. This allows for the clear distinction between live and dead cell populations.

  • Mitochondrial Membrane Potential: Due to its cationic nature, this compound accumulates in the mitochondria of healthy, non-apoptotic cells, which maintain a high negative mitochondrial membrane potential. This accumulation leads to a bright fluorescent signal. In apoptotic cells, the mitochondrial membrane potential collapses, leading to a decrease in the accumulation of this compound and a subsequent reduction in fluorescence intensity. This change in fluorescence can be quantified by flow cytometry to monitor the progression of apoptosis.

Data Presentation

While specific quantitative data for this compound in various cell lines is not extensively published, the following table provides a representative example of expected results when using a near-infrared dye for viability and mitochondrial membrane potential analysis.

ParameterLive CellsApoptotic CellsNecrotic Cells
Mean Fluorescence Intensity (MFI) of this compound HighLow to ModerateVery High
Forward Scatter (FSC) NormalDecreasedDecreased
Side Scatter (SSC) NormalIncreasedVariable

Experimental Protocols

Protocol 1: Cell Viability Assessment using this compound

This protocol is designed for the discrimination of live and dead cells in a suspension culture.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Flow cytometry tubes

  • Cell suspension of interest

  • Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate emission filters (e.g., a long-pass filter around 800 nm).

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

  • Harvest cells and wash them once with PBS.

  • Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Prepare a working solution of this compound. Dilute the 1 mM stock solution in PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

  • Add the this compound working solution to the cell suspension.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry without a wash step. Excite with a near-infrared laser (e.g., 785 nm) and collect the emission using a suitable long-pass filter (e.g., 820/60 nm).

  • Gate on the cell population based on forward and side scatter to exclude debris.

  • Analyze the fluorescence intensity of the this compound signal to distinguish between live (low fluorescence) and dead (high fluorescence) cell populations.

Protocol 2: Assessment of Mitochondrial Membrane Potential using this compound

This protocol is for monitoring changes in mitochondrial membrane

Application Notes and Protocols for IR-797 Chloride Conjugation to Antibodies and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IR-797 chloride, to antibodies and peptides. This document offers comprehensive methodologies for labeling, purification, and characterization of the resulting conjugates, which are valuable tools for a range of applications including in vivo imaging, cellular imaging, and flow cytometry.

Introduction to this compound

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, with an absorption maximum around 797 nm in methanol. This spectral range is advantageous for biological applications due to deeper tissue penetration of light and reduced autofluorescence from endogenous biomolecules. The primary method for conjugating IR-797 to antibodies and peptides is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable, covalent amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of the protein or peptide.

Quantitative Data Summary

Successful conjugation requires careful optimization to achieve the desired degree of labeling (DOL), which represents the average number of dye molecules per biomolecule. The following table summarizes key quantitative data for this compound and recommended parameters for conjugation.

ParameterValue/RangeNotes
This compound Properties
Molecular Weight505.52 g/mol
Absorption Maximum (λmax)~797 nm (in Methanol)The absorption maximum can vary slightly depending on the solvent and conjugation state.
Molar Extinction Coefficient (ε)~224,580 M⁻¹cm⁻¹Calculated from the mass extinction coefficient of IR-797 nanoparticles (444.3 L g⁻¹ cm⁻¹) at 797 nm. This value is essential for calculating the Degree of Labeling.
Recommended Conjugation Parameters
Dye-to-Biomolecule Molar Ratio5:1 to 20:1This ratio should be optimized to achieve the desired DOL. Higher ratios generally lead to higher DOL.
Antibody/Peptide Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferThe buffer should be free of primary amines (e.g., Tris).
Reaction pH8.0 - 8.5Optimal for the reaction between the NHS ester and primary amines.
Reaction Time1 - 4 hours at Room Temperature or Overnight at 4°C
Reaction TemperatureRoom Temperature or 4°C

Experimental Protocols

Protocol for Antibody Conjugation with IR-797 NHS Ester

This protocol details the steps for labeling an IgG antibody with an IR-797 NHS ester.

Materials:

  • IgG antibody (in an amine-free buffer like PBS)

  • IR-797 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution in 0.1 M sodium bicarbonate buffer at a concentration of 2-5 mg/mL.

    • If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into PBS or 0.1 M sodium bicarbonate buffer.

  • IR-797 NHS Ester Preparation:

    • Allow the vial of IR-797 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the IR-797 NHS ester in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the IR-797 NHS ester solution to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).

    • Slowly add the calculated volume of the IR-797 NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Purify the antibody-dye conjugate from the unconjugated dye using a size exclusion chromatography column or a desalting spin column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL) Calculation:

      • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of IR-797 (~797 nm, Amax).

      • Calculate the concentration of the antibody using the following formula:

        • Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein

        • Where CF is the correction factor for the dye's absorbance at 280 nm (a typical value for similar dyes is around 0.05, but should be determined experimentally if possible). ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

      • Calculate the concentration of the dye using the following formula:

        • Dye Concentration (M) = Amax / ε_dye

        • Where ε_dye is the molar extinction coefficient of IR-797 (~224,580 M⁻¹cm⁻¹).

      • Calculate the DOL:

        • DOL = Dye Concentration (M) / Antibody Concentration (M)

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Peptide Conjugation with IR-797 NHS Ester

This protocol outlines the procedure for labeling a peptide containing a primary amine with an IR-797 NHS ester.

Materials:

  • Peptide with a primary amine (e.g., N-terminus or a lysine residue)

  • IR-797 NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the peptide in the 0.1 M sodium bicarbonate buffer.

    • Prepare a stock solution of IR-797 NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the IR-797 NHS ester solution to the peptide solution at a desired molar ratio (e.g., 1.5:1 dye-to-peptide).

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the peptide-dye conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions corresponding to the labeled peptide and confirm the product by mass spectrometry.

  • Characterization:

    • Determine the concentration of the purified conjugate by measuring the absorbance at the λmax of IR-797.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Optimal Concentration of IR-797 Chloride for Staining Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing IR-797 chloride, a near-infrared (NIR) cyanine dye, for the fluorescent staining of cells. The information is intended to guide researchers in optimizing staining concentrations for various applications, including fluorescence microscopy and flow cytometry, while maintaining cell viability.

Introduction

This compound is a valuable tool in cellular imaging due to its fluorescence emission in the near-infrared spectrum (around 800 nm). This property allows for deeper tissue penetration and reduced autofluorescence from biological samples, making it suitable for both in vitro and in vivo imaging. Proper determination of the optimal staining concentration is critical to achieve bright, specific staining without inducing significant cytotoxicity.

Quantitative Data Summary

The optimal concentration of this compound for cell staining is a balance between achieving sufficient fluorescence signal and minimizing cytotoxic effects. While specific concentrations should be empirically determined for each cell type and application, the following table summarizes key quantitative data gathered from available literature. It is important to note that much of the available data pertains to IR-797 in nanoparticle formulations for therapeutic purposes; however, this information provides a valuable starting point for estimating appropriate concentrations for staining.

ParameterCell LineConcentration RangeObservationApplication
Cytotoxicity (IC50) HeLa~10 µg/mL (PEG-IR-797 NPs)Significant decrease in cell viability.Photothermal Therapy
Recommended Starting Concentration for Staining Various0.1 - 5.0 µMBased on typical concentrations for other NIR dyes and cytotoxicity data.Fluorescence Microscopy, Flow Cytometry
Stock Solution -1-10 mM in Methanol or DMSOAliquot and store at -20°C, protected from light.General Use

Experimental Protocols

I. Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for consistent and reliable staining results.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or methanol. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: 505.52 g/mol ), dissolve 0.505 mg of the dye in 1 mL of solvent.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

II. Staining Protocol for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent or suspension cells with this compound for fluorescence microscopy. Optimization of the dye concentration and incubation time is recommended for each specific cell type and experimental condition.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (1 mM in DMSO or Methanol)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

Protocol:

  • Cell Preparation:

    • Adherent Cells: Seed cells on sterile glass coverslips or in imaging-grade dishes and culture until the desired confluency is reached.

    • Suspension Cells: Centrifuge the cell suspension and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in complete cell culture medium or PBS to the desired final concentration (e.g., starting with a range of 0.1 µM to 5.0 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Fixation (Optional):

    • If fixation is required, after washing, add 4% paraformaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission maxima ~797/820 nm).

III. Staining Protocol for Flow Cytometry

This protocol outlines the steps for staining cells with this compound for analysis by flow cytometry.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • This compound stock solution (1 mM in DMSO or Methanol)

  • Flow cytometry tubes

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in Flow Cytometry Staining Buffer to the desired final concentration (e.g., starting with a range of 0.1 µM to 5.0 µM).

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and detector suitable for the near-infrared spectrum.

Visualizations

Experimental_Workflow_Microscopy cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining Adherent Adherent Cells on Coverslip Wash_PBS Wash with PBS Adherent->Wash_PBS Suspension Suspension Cells in Tube Suspension->Wash_PBS Prepare_Dye Prepare IR-797 Working Solution Incubate Incubate with IR-797 Prepare_Dye->Incubate Wash_PBS->Incubate Wash_Unbound Wash to Remove Unbound Dye Incubate->Wash_Unbound Fix Fixation (Optional) Wash_Unbound->Fix Mount Mount on Slide Wash_Unbound->Mount No Fixation Fix->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Workflow for staining cells with this compound for fluorescence microscopy.

Experimental_Workflow_Flow_Cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining & Analysis Cell_Suspension Prepare Single-Cell Suspension Incubate Incubate with IR-797 Cell_Suspension->Incubate Prepare_Dye Prepare IR-797 Working Solution Prepare_Dye->Incubate Wash Wash Cells Incubate->Wash Resuspend Resuspend in Staining Buffer Wash->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze

Caption: Workflow for staining cells with this compound for flow cytometry analysis.

Application Notes and Protocols for the Biodistribution and Clearance of IR-797 Chloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye utilized in preclinical research for in vivo imaging. Its fluorescence properties, falling within the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it a valuable tool for tracking cells, nanoparticles, and therapeutic agents. Understanding the biodistribution and clearance profile of this compound is critical for the accurate interpretation of imaging data and for the development of novel diagnostic and therapeutic agents.

I. Biodistribution of this compound

The biodistribution of this compound describes its localization and concentration in various organs and tissues over time following administration. This is typically assessed using in vivo and ex vivo imaging techniques.

Table 1: Example Biodistribution of this compound in Mice Following Intravenous Administration

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

Organ1-hour Post-Injection (%ID/g ± SD)4-hours Post-Injection (%ID/g ± SD)24-hours Post-Injection (%ID/g ± SD)48-hours Post-Injection (%ID/g ± SD)
Blood15.2 ± 2.15.8 ± 1.20.9 ± 0.30.2 ± 0.1
Liver25.6 ± 4.535.2 ± 5.118.7 ± 3.98.1 ± 2.2
Spleen8.1 ± 1.512.3 ± 2.06.5 ± 1.42.3 ± 0.8
Kidneys10.5 ± 1.88.2 ± 1.52.1 ± 0.70.8 ± 0.3
Lungs5.2 ± 0.93.1 ± 0.71.0 ± 0.40.4 ± 0.2
Heart2.1 ± 0.51.5 ± 0.40.6 ± 0.20.2 ± 0.1
Muscle1.8 ± 0.41.2 ± 0.30.5 ± 0.20.2 ± 0.1
Brain0.1 ± 0.050.1 ± 0.040.05 ± 0.020.04 ± 0.01
Tumor3.5 ± 0.86.1 ± 1.38.9 ± 1.95.2 ± 1.1

%ID/g = Percentage of Injected Dose per Gram of Tissue; SD = Standard Deviation

II. Clearance of this compound

The clearance of this compound refers to its removal from the body. Small molecule dyes are typically cleared through the renal (urine) and/or hepatobiliary (feces) pathways.

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

Disclaimer: The following data is hypothetical and for illustrative purposes only.

ParameterValue
Distribution Half-life (t½α) ~ 0.5 hours
Elimination Half-life (t½β) ~ 6 - 8 hours
Primary Route of Excretion Hepatobiliary
Secondary Route of Excretion Renal

III. Experimental Protocols

A. Animal Handling and Dye Administration
  • Animal Model: Use healthy, adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks of age. For tumor studies, establish the tumor model until tumors reach a suitable size (e.g., 100-150 mm³).

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dye Preparation: Dissolve this compound in a biocompatible solvent such as sterile phosphate-buffered saline (PBS) or a mixture of DMSO and PBS. Ensure the final concentration of DMSO is minimal to avoid toxicity. A typical concentration for injection is 1-2 mg/mL.

  • Administration: Administer the this compound solution via intravenous (tail vein) injection. A typical injection volume for a mouse is 100-200 µL, with a dosage range of 1-5 mg/kg.

B. In Vivo Imaging Protocol
  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) for the duration of the imaging procedure.

  • Imaging System: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and clearance.

  • Filter Settings: Use appropriate excitation and emission filters for this compound (Excitation: ~780 nm, Emission: >800 nm).

  • Data Analysis: Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs or the whole body.

C. Ex Vivo Biodistribution Analysis
  • Euthanasia and Organ Harvest: At predetermined time points post-injection, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Organ Collection: Immediately dissect and collect major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, muscle, and tumor, if applicable). Also, collect blood samples via cardiac puncture.

  • Ex Vivo Imaging: Place the excised organs in a non-fluorescent dish and image them using the in vivo imaging system with the same settings as the in vivo imaging.

  • Quantitative Analysis:

    • Weigh each organ.

    • Use the imaging software to draw ROIs around each organ and quantify the average radiant efficiency.

    • Create a standard curve using known concentrations of this compound to convert radiant efficiency to the amount of dye per organ.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

D. Clearance Study Protocol
  • Sample Collection: House mice in metabolic cages to separately collect urine and feces at specified intervals (e.g., 0-4h, 4-8h, 8-24h, 24-48h) post-injection.

  • Sample Processing:

    • Urine: Measure the volume of urine collected at each interval.

    • Feces: Weigh the fecal pellets collected at each interval and homogenize them in a suitable buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the urine and fecal homogenates using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Use a standard curve of this compound to quantify the amount of dye in each sample.

  • Data Analysis: Calculate the cumulative excretion of this compound in urine and feces over time to determine the primary clearance pathway and rate.

IV. Visualizations

experimental_workflow Experimental Workflow for Biodistribution Study cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging & Data Collection cluster_analysis Data Analysis animal_model Animal Model Preparation (e.g., Tumor Inoculation) iv_injection Intravenous (Tail Vein) Injection animal_model->iv_injection dye_prep This compound Solution Preparation dye_prep->iv_injection in_vivo_imaging In Vivo Fluorescence Imaging (Multiple Time Points) iv_injection->in_vivo_imaging euthanasia Euthanasia & Organ Harvest in_vivo_imaging->euthanasia ex_vivo_imaging Ex Vivo Organ Imaging euthanasia->ex_vivo_imaging quantification Fluorescence Quantification (%ID/g) ex_vivo_imaging->quantification biodistribution_profile Generation of Biodistribution Profile quantification->biodistribution_profile

Caption: Workflow for a typical in vivo and ex vivo biodistribution study of this compound in mice.

clearance_pathways Conceptual Clearance Pathways of this compound cluster_systemic Systemic Circulation cluster_organs Distribution & Metabolism cluster_excretion Excretion ir797 This compound (in Bloodstream) liver Liver (Metabolism & Sequestration) ir797->liver Uptake kidneys Kidneys (Filtration) ir797->kidneys Transport other_tissues Other Tissues (Distribution) ir797->other_tissues bile Bile liver->bile Hepatobiliary Secretion urine Urine kidneys->urine Renal Excretion feces Feces bile->feces Enterohepatic Circulation & Excretion

Caption: Conceptual diagram of the potential biodistribution and clearance pathways for this compound.

IR-797 Chloride: Application Notes and Protocols for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye with potential applications as a photosensitizer in photodynamic therapy (PDT) for cancer. Its absorption maximum in the NIR region (around 797 nm in methanol) allows for deeper tissue penetration of light, a critical advantage for treating solid tumors. When activated by light of a specific wavelength, this compound can generate reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cellular damage and subsequent tumor cell death through apoptosis and necrosis. This document provides an overview of this compound's properties, along with detailed protocols for its application in preclinical cancer research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental values for properties like the singlet oxygen quantum yield are not widely published for this compound, representative values for other NIR photosensitizers are included for context.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₁H₃₄Cl₂N₂
Molecular Weight 505.52 g/mol
Appearance Solid
Maximum Absorption (λmax) ~797 nm (in methanol)
Singlet Oxygen Quantum Yield (ΦΔ) Data not readily available for this compound. Representative NIR photosensitizers have ΦΔ values ranging from 0.1 to 0.5.
Solubility Soluble in methanol.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound in PDT is based on the principles of light-activated ROS production. The general mechanism is a Type II photochemical reaction.

Upon irradiation with NIR light, this compound absorbs photons and transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). In this triplet state, it can transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). Singlet oxygen then rapidly reacts with and oxidizes essential cellular components like lipids, proteins, and nucleic acids, leading to irreparable cellular damage and triggering cell death pathways.

Signaling Pathways in this compound-Mediated PDT

PDT-induced cell death is a complex process involving multiple signaling pathways. While specific pathways activated by this compound require dedicated investigation, the general cellular response to PDT-induced oxidative stress involves the activation of pathways leading to apoptosis and necrosis. Key signaling cascades implicated in PDT-induced cell death include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Signaling_Pathways cluster_PDT This compound PDT cluster_CellularResponse Cellular Response IR797_PDT IR-797 + NIR Light ROS ROS Production IR797_PDT->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT Necrosis Necrosis ROS->Necrosis High ROS levels Caspases Caspase Activation MAPK->Caspases PI3K_AKT->Caspases inhibition/activation Apoptosis Apoptosis Caspases->Apoptosis

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

This protocol provides a general framework for assessing the in vitro efficacy of this compound-mediated PDT. Optimization of parameters such as drug concentration, incubation time, and light dose is crucial for each cell line.

In_Vitro_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation Incubate with This compound Cell_Seeding->Incubation Wash Wash cells to remove excess photosensitizer Incubation->Wash Irradiation Irradiate with NIR laser (~800 nm) Wash->Irradiation Post_Incubation Incubate for 24-48 hours Irradiation->Post_Incubation Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Post_Incubation->Viability_Assay End End Viability_Assay->End

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT or other viability assay reagents

  • NIR laser source with a wavelength corresponding to the absorption of this compound (~800 nm)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for a predetermined time (e.g., 4-24 hours). Include control wells with medium only.

  • Washing: After incubation, aspirate the medium containing this compound and wash the cells twice with PBS to remove any unbound photosensitizer.

  • Light Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the designated wells with an NIR laser at a specific power density for a defined duration to achieve the desired light dose (J/cm²). Control groups should include no light treatment and light treatment without the photosensitizer.

  • Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using a standard method such as the MTT assay or LDH assay to determine the cytotoxic effect of the PDT treatment.

In Vivo Photodynamic Therapy Protocol (Mouse Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-mediated PDT in a subcutaneous tumor model. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • This compound formulated for in vivo administration (e.g., in a nanoparticle formulation)

  • NIR laser with appropriate wavelength and fiber optic delivery system

  • Anesthesia

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5

Application Notes and Protocols for Dual-Modal Imaging with IR-797 Chloride Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) heptamethine cyanine dye with strong absorption and fluorescence properties in the 700-800 nm wavelength range. This spectral window is often referred to as the "biological window" due to the reduced scattering and absorption of light by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration of light. When encapsulated within nanoparticles, IR-797 can be utilized as a robust fluorescent contrast agent for in vivo imaging. Furthermore, its strong light absorption characteristics make it a suitable candidate for photoacoustic imaging, and its nanoparticle formulation allows for the co-encapsulation of other imaging agents, such as MRI contrast agents, enabling dual-modal imaging capabilities.

This document provides detailed application notes and protocols for the use of this compound nanoparticles in dual-modal imaging, specifically focusing on fluorescence imaging paired with either photoacoustic or magnetic resonance imaging.

Data Presentation

Table 1: Physicochemical Properties of IR-797-loaded PLGA Nanoparticles
ParameterValueReference
Mean Hydrodynamic Diameter (DLS)271 ± 4 nm[1]
Polydispersity Index (PDI)0.2 ± 0.1[1]
Particle Size (TEM)238 ± 4 nm[1]
Zeta-Potential-66 ± 6 mV[1]
NIR-797 Loading Efficiency~60%[1]
Table 2: In Vitro Cytotoxicity of Free vs. Encapsulated IR-797
FormulationCell LineIC50 ValueNotesReference
Free IR-797B16-F10 Melanoma~0.18 µMExhibits cytotoxicity at higher concentrations.
IR-797-loaded PLGA NPsB16-F10 MelanomaNo significant cytotoxicity up to 5.6 µMEncapsulation significantly improves biocompatibility.
Table 3: In Vivo Imaging Parameters
Imaging ModalityExcitation/IrradiationEmission/DetectionKey FindingsReference
Fluorescence Imaging740 nm800 nmPersistent NIR fluorescence and uniform distribution in tumor tissue.
Photothermal Imaging808 nm laser (73.4 mW/cm²)Thermal CameraTumor surface temperature reached up to 43.8°C, inducing mild hyperthermia.

Experimental Protocols

Protocol 1: Synthesis of IR-797-loaded PLGA Nanoparticles

This protocol is adapted from a two-step fabrication method for encapsulating a similar NIR dye into PLGA nanoparticles.

Materials:

  • Poly(D,L-lactide-co-glycolide) acid (PLGA)

  • This compound

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 1 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 5% (w/v) PVA solution in deionized water.

  • Primary Emulsion: Add the organic phase to 4 mL of the PVA solution and sonicate on ice for 2 minutes at 40% amplitude to create an oil-in-water (o/w) emulsion.

  • Secondary Emulsion: Pour the primary emulsion into 20 mL of a 0.5% (w/v) PVA solution and stir magnetically for 3-4 hours to allow for solvent evaporation.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and free dye.

  • Purification: Resuspend the washed nanoparticles in deionized water and dialyze against deionized water for 48 hours to remove any remaining impurities.

  • Storage: Lyophilize the purified nanoparticles for long-term storage or store as a suspension at 4°C for short-term use.

Protocol 2: In Vitro Cellular Uptake and Imaging

This protocol describes how to assess the cellular uptake of IR-797 nanoparticles in a cancer cell line.

Materials:

  • B16-F10 melanoma cells (or other relevant cell line)

  • DMEM medium with 10% FBS, 1% antibiotics, and 2 mM L-glutamine

  • IR-797-loaded PLGA nanoparticles

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) solution

  • DAPI stain

  • Confocal microscope with NIR imaging capabilities

Procedure:

  • Cell Seeding: Seed 8 x 10⁴ B16-F10 cells per well in a 35 mm glass-bottom dish and incubate for 24 hours at 37°C and 5% CO₂.

  • Nanoparticle Treatment: Treat the cells with IR-797-loaded PLGA nanoparticles at a final concentration of approximately 2.8 µM and incubate for another 24 hours.

  • Washing: Gently wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% PFA solution for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and counterstain the nuclei with DAPI for 10 minutes.

  • Imaging: Mount the dish and image using a confocal microscope. Use a laser line appropriate for IR-797 (e.g., 740 nm) for excitation and a detector set to capture emission around 800 nm. A 405 nm laser can be used for DAPI excitation.

Protocol 3: In Vivo Dual-Modal Fluorescence and Photoacoustic Imaging

This protocol outlines a procedure for in vivo imaging in a tumor-bearing mouse model. While the primary reference focuses on photothermal therapy, the strong NIR absorbance of IR-797 makes it suitable for photoacoustic imaging. This protocol combines fluorescence imaging with proposed photoacoustic imaging.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous B16-F10 xenograft model)

  • IR-797-loaded PLGA nanoparticles suspended in sterile PBS

  • In vivo fluorescence imaging system (e.g., IVIS)

  • In vivo photoacoustic imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Pre-injection Imaging: Acquire baseline fluorescence and photoacoustic images of the tumor region.

  • Nanoparticle Administration: Inject the IR-797-loaded PLGA nanoparticle suspension intravenously via the tail vein.

  • Post-injection Imaging:

    • Fluorescence Imaging: Acquire fluorescence images at various time points (e.g., 1, 4, 8, 24 hours) post-injection to monitor nanoparticle accumulation in the tumor. Use an excitation filter around 740 nm and an emission filter around 800 nm.

    • Photoacoustic Imaging: At the same time points, perform photoacoustic imaging of the tumor. Use a pulsed laser excitation wavelength that corresponds to the absorbance peak of the nanoparticles (around 790 nm). The system will detect the ultrasound waves generated by the thermoelastic expansion of the nanoparticles.

  • Data Analysis: Quantify the fluorescence and photoacoustic signal intensity in the tumor region of interest (ROI) at each time point to assess the pharmacokinetics and tumor-targeting efficiency of the nanoparticles.

Visualizations

Experimental Workflow for In Vivo Dual-Modal Imaging

experimental_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis np_synthesis Nanoparticle Synthesis & Characterization injection IV Injection of IR-797 Nanoparticles np_synthesis->injection animal_model Tumor Model Development pre_scan Baseline Imaging (Fluorescence & PA/MRI) animal_model->pre_scan post_scan Time-course Imaging (1h, 4h, 8h, 24h) injection->post_scan pre_scan->injection data_quant Signal Quantification in Tumor ROI post_scan->data_quant ex_vivo Ex Vivo Validation (Biodistribution, Histology) data_quant->ex_vivo

Caption: Workflow for in vivo dual-modal imaging with IR-797 nanoparticles.

Cellular Uptake and Imaging Pathway

cellular_uptake cluster_extracellular Extracellular cluster_cellular Intracellular cluster_imaging Imaging ir797_np IR-797 Nanoparticles endocytosis Endocytosis ir797_np->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome release Endosomal Escape & Nanoparticle Degradation endosome->release ir797_free IR-797 Dye Release release->ir797_free excitation NIR Excitation (e.g., 740 nm) ir797_free->excitation emission NIR Fluorescence (e.g., 800 nm) excitation->emission Signal Generation

Caption: General pathway of nanoparticle uptake and intracellular fluorescence imaging.

References

Troubleshooting & Optimization

how to reduce IR-797 chloride photobleaching in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IR-797 chloride in microscopy. Photobleaching, the irreversible loss of fluorescence upon light exposure, is a common challenge that can significantly impact the quality and quantitative accuracy of imaging experiments. This guide offers a structured approach to understanding and mitigating this compound photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

This compound is a heptamethine cyanine dye that fluoresces in the near-infrared (NIR) spectrum. Its use in microscopy is advantageous for deep-tissue imaging because longer wavelength light experiences less absorption and scattering by biological tissues, leading to increased penetration depth and a better signal-to-noise ratio.

Q2: What causes this compound to photobleach?

Like other cyanine dyes, the photobleaching of this compound is primarily driven by two photochemical processes:

  • Photooxidation: Upon excitation, the dye can transition to a highly reactive triplet state. This triplet state can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the dye molecule, rendering it non-fluorescent.

  • Photoisomerization: The polymethine chain of the cyanine dye can undergo light-induced changes in its chemical structure, leading to a non-fluorescent or dimly fluorescent state.

Q3: How can I tell if my this compound signal loss is due to photobleaching?

A gradual decrease in fluorescence intensity in the illuminated area of your sample over time is a hallmark of photobleaching. If areas of the sample that have not been exposed to excitation light remain bright while the imaged area dims, photobleaching is the likely cause.

Q4: Are there commercially available reagents to reduce this compound photobleaching?

Yes, several commercial antifade reagents and mounting media are effective for NIR dyes. Products like ProLong™ Live Antifade Reagent are designed to protect fluorescent dyes across the spectrum, including the NIR range, by reducing the harmful effects of reactive oxygen species.

Q5: Can I prepare my own antifade solution for live-cell imaging with this compound?

Yes, you can prepare imaging media supplemented with antioxidants. Ascorbic acid (a vitamin C derivative) and Trolox (a water-soluble vitamin E analog) are commonly used to reduce photobleaching in live-cell imaging. A starting concentration of 500 µM for ascorbic acid in your imaging medium is a good starting point, though optimization may be required for your specific cell type.

Troubleshooting Guide: Rapid Signal Loss of this compound

If you are experiencing rapid loss of your this compound fluorescence signal, work through the following troubleshooting steps.

Problem: Weak or Fading Signal
Potential Cause Recommended Solution
Excessive Excitation Light Reduce the intensity of the excitation light source to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the light.
Prolonged Exposure Time Decrease the camera exposure time. If the signal is too weak with shorter exposures, consider using a more sensitive detector.
Frequent Image Acquisition In time-lapse experiments, increase the interval between image captures to allow the dye to recover from a transient dark state and to minimize the cumulative light dose.
Oxygen-Mediated Photodamage For live-cell imaging, consider using an oxygen-scavenging system or an antioxidant like ascorbic acid or Trolox in your imaging medium. For fixed samples, use a commercial antifade mounting medium.
Suboptimal Imaging Buffer Ensure the pH and chemical composition of your imaging buffer are optimal for this compound stability. Some antifade agents are pH-sensitive.

Quantitative Data on Photostability

While extensive quantitative data for this compound photobleaching across various conditions is limited, some studies provide valuable insights.

Parameter Condition Value Reference
Fluorescence StabilityIR-797-loaded PLGA NanoparticlesRetained 86% of fluorescence after 30 minutes of excitation
Quantum YieldFree NIR-797 in solution43.7 ± 0.6%
Quantum YieldNIR-797-loaded PLGA Nanoparticles30.5 ± 0.2%

Experimental Protocols

Protocol 1: Using a Commercial Antifade Reagent for Live-Cell Imaging (Adapted from Thermo Fisher Scientific)

This protocol provides a general guideline for using a commercial live-cell antifade reagent like ProLong™ Live Antifade Reagent.

Materials:

  • Live cells stained with this compound

  • Complete cell culture medium or an isotonic imaging buffer (e.g., PBS)

  • ProLong™ Live Antifade Reagent

Procedure:

  • Prepare a working solution of the antifade reagent by diluting it 1:100 in your imaging medium.

  • Remove the existing medium from your cells and add the imaging medium containing the antifade reagent.

  • Incubate the cells for at least 15-30 minutes at 37°C to allow the reagent to take effect.

  • Proceed with your fluorescence microscopy experiment, keeping excitation light exposure to a minimum.

Protocol 2: Preparation of Ascorbic Acid-Supplemented Imaging Medium for Live-Cell Imaging

Materials:

  • Ascorbic acid (cell culture grade)

  • Sterile PBS or water

  • Your standard live-cell imaging medium

Procedure:

  • Prepare a 100 mM stock solution of ascorbic acid in sterile PBS or water. It is recommended to prepare this fresh.

  • Warm your imaging medium to 37°C.

  • Immediately before imaging, dilute the ascorbic acid stock solution into the pre-warmed imaging medium to a final concentration of 500 µM.

  • Replace the culture medium of your this compound-stained cells with the ascorbic acid-supplemented imaging medium.

  • Proceed with your imaging experiment.

Troubleshooting:

  • Cell Toxicity: If you observe any signs of cytotoxicity, reduce the final concentration of ascorbic acid to a range of 100-250 µM.

  • Insufficient Photoprotection: If photobleaching is still significant, you can cautiously increase the ascorbic acid concentration up to 1 mM, but it is crucial to perform control experiments to assess cell health at this higher concentration.

Visualizing Workflows and Pathways

Photobleaching_Pathway IR797_Ground IR-797 (Ground State) IR797_Excited IR-797 (Excited Singlet State) IR797_Ground->IR797_Excited Excitation Light Photobleached_IR797 Photobleached IR-797 IR797_Ground->Photobleached_IR797 Direct Photodegradation IR797_Excited->IR797_Ground Fluorescence IR797_Triplet IR-797 (Triplet State) IR797_Excited->IR797_Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) IR797_Triplet->ROS + O2 ROS->Photobleached_IR797 Oxidation

Caption: The primary photooxidation pathway leading to this compound photobleaching.

Technical Support Center: IR-797 Chloride In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IR-797 chloride for in vivo imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a near-infrared (NIR) heptamethine cyanine dye. Its fluorescent properties make it suitable for in vivo imaging, allowing for deep tissue penetration and high-resolution imaging, which is valuable for diagnosis and monitoring disease progression. It is also utilized in photodynamic therapy (PDT) for targeting and treating various types of cancer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₁H₃₄Cl₂N₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight505.52 g/mol --INVALID-LINK--, --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
ColorBrown to reddish-brown--INVALID-LINK--
Absorption Max (λmax)~797 nm (in Methanol)--INVALID-LINK--
SolubilitySoluble in Methanol, DMSO--INVALID-LINK--, --INVALID-LINK--
Storage Temperature-20°C, sealed from moisture and light--INVALID-LINK--

Q2: How should I prepare this compound for in vivo administration?

Since this compound is soluble in organic solvents like DMSO but has limited solubility in aqueous solutions, a co-solvent approach is typically used for in vivo administration. Here is a recommended protocol based on methodologies for similar cyanine dyes:

Experimental Protocol: Preparation of this compound for In Vivo Injection

  • Stock Solution Preparation:

    • Dissolve this compound in sterile, anhydrous DMSO to create a stock solution (e.g., 1-10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for injection):

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution with a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a mixture of PBS and a solubilizing agent like Cremophor EL or Tween 80. The final concentration of DMSO should be kept to a minimum (typically <5-10% of the total injection volume) to avoid toxicity.

    • The final concentration of this compound for injection will depend on the specific application and animal model, but a starting point could be in the range of 0.5-5 mg/kg body weight.

    • Vortex the working solution gently to ensure it is well-mixed. The final solution should be clear.

    • Filter the final working solution through a 0.22 µm sterile filter before injection to remove any potential aggregates.

Q3: What is a typical workflow for an in vivo imaging experiment with this compound?

A general workflow for an in vivo imaging experiment involves animal preparation, dye administration, imaging, and data analysis.

G Experimental Workflow for In Vivo Imaging cluster_pre Pre-Imaging cluster_imaging Imaging cluster_post Post-Imaging animal_prep Animal Preparation (e.g., anesthesia, hair removal) injection Dye Administration (e.g., intravenous injection) animal_prep->injection dye_prep This compound Working Solution Preparation dye_prep->injection image_acq Image Acquisition (Set excitation/emission filters, exposure time, etc.) injection->image_acq data_analysis Data Analysis (Quantify signal intensity, signal-to-background ratio) image_acq->data_analysis ex_vivo Ex Vivo Validation (optional) (Harvest organs for imaging) data_analysis->ex_vivo

A generalized workflow for in vivo imaging experiments using this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo imaging with this compound.

Problem 1: High Background Signal

Q: I am observing a high background signal across the entire animal, which is obscuring the specific signal from my region of interest. What could be the cause and how can I fix it?

A: High background fluorescence can arise from several factors. Here’s a systematic approach to troubleshoot this issue:

Table 2: Troubleshooting High Background Signal

Potential Cause Recommended Solution
Autofluorescence Tissues and some animal diets can exhibit natural fluorescence. - Solution: Image an untreated control animal to determine the baseline autofluorescence. Consider using a specialized animal diet low in chlorophyll for a week prior to imaging. Use appropriate spectral unmixing software if available on your imaging system.
Excessive Dye Concentration Injecting too much dye can lead to non-specific accumulation and high background. - Solution: Perform a dose-response study to determine the optimal concentration of this compound that provides a good signal-to-background ratio.
Improper Dye Formulation Aggregation of the dye can lead to altered biodistribution and non-specific signal. - Solution: Ensure the dye is fully dissolved in the working solution. Filter the injection solution through a 0.22 µm filter immediately before injection. Consider adjusting the co-solvent ratio to improve solubility.
Incorrect Imaging Parameters Inappropriate excitation/emission filter selection or excessively long exposure times can increase background noise. - Solution: Ensure you are using the correct filter set for this compound (Excitation ~780-8

minimizing non-specific binding of IR-797 chloride conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of IR-797 chloride conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

A1: Non-specific binding of this compound conjugates can stem from several factors:

  • Hydrophobic Interactions: IR-797 is a cyanine dye with a hydrophobic nature, which can lead to non-specific adhesion to cells and other surfaces.[1][2]

  • Electrostatic Interactions: The net charge of the conjugate can cause it to bind non-specifically to oppositely charged cellular components.[3]

  • Fc Receptor Binding: If the conjugate involves an antibody, the cyanine dye portion can sometimes bind to Fc receptors, particularly on monocytes and macrophages, leading to off-target signal.[3][4]

  • Conjugate Aggregation: High dye-to-protein conjugation ratios or inappropriate buffer conditions (e.g., low pH) can cause the conjugates to aggregate, and these aggregates can be prone to non-specific uptake by cells.

  • Dye-Dye Interactions: In multiplexing experiments, interactions can occur between different polymer dyes, leading to staining artifacts.

Q2: How can I reduce non-specific binding during my in vitro cell staining experiments?

A2: To reduce non-specific binding in in vitro assays, consider the following strategies:

  • Use of Blocking Agents: Pre-incubate your cells with a blocking buffer containing an excess of irrelevant protein, such as bovine serum albumin (BSA) or serum from the same species as your secondary antibody, to saturate non-specific binding sites. For suspected Fc receptor binding, use a specific Fc receptor blocking reagent.

  • Optimize Conjugate Concentration: Titrate your IR-797 conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Increase Wash Steps: Increase the number and duration of wash steps after incubation with the conjugate to more effectively remove unbound and non-specifically bound molecules.

  • Include Proper Controls: Always include control groups, such as cells that do not express the target antigen or a competitive blocking experiment with an excess of unlabeled antibody/ligand, to determine the level of non-specific binding.

Q3: What are the best practices for minimizing non-specific uptake of IR-797 conjugates in in vivo imaging?

A3: For in vivo studies, the following can help minimize non-specific uptake:

  • Optimize the Conjugation Ratio: A lower dye-to-targeting molecule ratio can reduce overall hydrophobicity and the likelihood of aggregation, thereby decreasing non-specific accumulation in tissues.

  • Control pH and Formulation: Ensure the conjugate is formulated in a buffer that maintains its stability and prevents aggregation. Acidic conditions (pH below 4) have been shown to induce aggregation of some antibody-dye conjugates.

  • Pre-dosing with a Blocking Agent: In some cases, pre-injecting a non-labeled version of the targeting molecule can help saturate non-specific binding sites and improve the targeting of the labeled conjugate.

  • Consider Hydrophilic Dyes: If non-specific binding remains a significant issue, consider using a more hydrophilic near-infrared dye for your conjugation.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence Microscopy

High background fluorescence can obscure your specific signal, making data interpretation difficult.

Potential Cause Troubleshooting Step Expected Outcome
Excess Conjugate Titrate the IR-797 conjugate to find the lowest concentration that still provides a robust specific signal.Reduced background without significant loss of specific signal.
Inadequate Washing Increase the number of post-incubation wash steps from 3 to 5, and/or increase the duration of each wash.Lower background fluorescence across the entire sample.
Hydrophobic Interactions Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers.Reduced non-specific adherence of the conjugate to the slide and cellular membranes.
Autofluorescence Image an unstained sample under the same conditions to assess the level of natural autofluorescence. If high, consider using spectral unmixing if your imaging system supports it.Identification and potential subtraction of the autofluorescence signal from your experimental data.
Issue 2: Non-Specific Staining of Certain Cell Types (e.g., Macrophages)

This is often observed in flow cytometry and tissue imaging and can be due to specific biological interactions with the dye itself.

Potential Cause Troubleshooting Step Expected Outcome
Fc Receptor Binding Pre-incubate cells with an Fc receptor blocking solution before adding the IR-797 conjugate.A significant decrease in signal from Fc receptor-positive cells (e.g., monocytes, macrophages).
Dye-Mediated Binding Utilize commercially available proprietary staining buffers designed to eliminate cyanine dye-mediated non-specific binding.Reduced background staining on problematic cell types.
Competition Assay Co-incubate with a large excess of the unlabeled targeting molecule.Specific signal should be significantly reduced, while non-specific signal will remain, allowing you to quantify the off-target binding.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Assess Specificity

This protocol helps to differentiate between specific and non-specific binding of an IR-797 conjugate to cells in vitro.

Materials:

  • Target-positive cells

  • Cell culture medium

  • Blocking buffer (e.g., PBS with 1% BSA)

  • IR-797 conjugate

  • Unlabeled targeting molecule (antibody or ligand)

  • Fluorescence plate reader or microscope

Methodology:

  • Cell Seeding: Seed target-positive cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature.

  • Competitive Incubation:

    • Total Binding Wells: Add the IR-797 conjugate at a predetermined optimal concentration to these wells.

    • Non-Specific Binding Wells: Add a 100-fold molar excess of the unlabeled targeting molecule along with the same concentration of the IR-797 conjugate.

  • Incubation: Incubate the plate for the desired time (e.g., 1-2 hours) at the appropriate temperature (e.g., 37°C or 4°C).

  • Washing: Wash the cells 3-5 times with cold PBS to remove unbound conjugate.

  • Data Acquisition: Measure the fluorescence intensity in each well using a plate reader or capture images using a fluorescence microscope.

  • Analysis: Calculate the specific binding by subtracting the fluorescence intensity of the non-specific binding wells from the total binding wells.

Protocol 2: In Vitro Blocking Protocol for High Background

This protocol is designed to reduce high background staining in cell-based fluorescence assays.

Materials:

  • Cells fixed on coverslips or in a multi-well plate

  • PBS

  • Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Fc Receptor Block (if using immune cells)

  • IR-797 conjugate

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with DAPI (optional)

Methodology:

  • Cell Preparation: Prepare and fix your cells as per your standard protocol.

  • Permeabilization (if required): If targeting an intracellular antigen, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Blocking:

    • Wash the cells twice with PBS.

    • If using immune cells, incubate with an Fc Receptor Block for 15 minutes at room temperature.

    • Incubate the cells with Blocking Buffer for at least 1 hour at room temperature.

  • Conjugate Incubation: Dilute the IR-797 conjugate in the Blocking Buffer and incubate with the cells for your desired time and temperature.

  • Washing: Wash the cells 4-5 times with Wash Buffer, with each wash lasting at least 5 minutes.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for IR-797.

Visualizations

TroubleshootingWorkflow start High Non-Specific Binding Observed check_concentration Is conjugate concentration optimized? start->check_concentration titrate Perform a titration experiment to find optimal concentration check_concentration->titrate No check_blocking Is an appropriate blocking step included? check_concentration->check_blocking Yes titrate->check_blocking add_blocking Introduce/optimize blocking step (BSA, serum) check_blocking->add_blocking No check_fc Are Fc receptor-bearing cells present? check_blocking->check_fc Yes add_blocking->check_fc add_fc_block Add specific Fc receptor blocking reagent check_fc->add_fc_block Yes check_washing Are washing steps adequate? check_fc->check_washing No add_fc_block->check_washing increase_washes Increase number and/or duration of washes check_washing->increase_washes No check_hydrophobicity Is non-specific binding still high? check_washing->check_hydrophobicity Yes increase_washes->check_hydrophobicity add_detergent Add non-ionic detergent (e.g., Tween-20) to wash buffer check_hydrophobicity->add_detergent Yes end_good Problem Resolved check_hydrophobicity->end_good No add_detergent->end_good end_bad Consider alternative dye or conjugation strategy add_detergent->end_bad If problem persists

Caption: Troubleshooting workflow for high non-specific binding.

BindingMechanisms cluster_cell Cellular Environment conjugate IR-797 Conjugate - Hydrophobic Dye - Charged Molecule - Antibody (optional) cell_membrane Cell Membrane Hydrophobic Bilayer conjugate->cell_membrane:f1 Hydrophobic Interaction fc_receptor Fc Receptor conjugate->fc_receptor Fc Receptor Binding (Dye or Antibody) charged_proteins Charged Proteins conjugate->charged_proteins Electrostatic Interaction

Caption: Mechanisms of non-specific binding of IR-797 conjugates.

References

Technical Support Center: IR-797 Chloride Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the fluorescence of IR-797 chloride. By addressing common issues and providing detailed experimental protocols, this guide aims to enhance the reliability and reproducibility of experiments involving this near-infrared (NIR) dye.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to pH?

While some cyanine dyes, such as Cy3 and Cy5, are known to have fluorescence that is largely independent of pH in the 3.5 to 8.3 range, the behavior of heptamethine cyanine dyes like this compound can be more complex. Research on structurally similar near-infrared cyanine dyes indicates that modifications to the polymethine chain can induce pH-dependent fluorescence properties. For instance, meso-substituted pyrazole-cyanine dyes exhibit significant changes in their absorption and emission spectra in response to pH variations, particularly in acidic environments. Therefore, it is crucial to consider and control the pH of your experimental medium to ensure stable and reproducible fluorescence from this compound.

Q2: My this compound solution shows a sudden drop in fluorescence intensity. What could be the cause?

A sudden decrease in fluorescence can be attributed to several factors, with pH being a primary suspect. Aggregation of the dye molecules at certain pH values can lead to fluorescence quenching. Additionally, extreme pH conditions (highly acidic or alkaline) can lead to the chemical degradation of the cyanine dye structure, resulting in a loss of fluorescence. It is also important to consider other factors like photobleaching (exposure to high-intensity light) and the presence of oxidizing agents.

Q3: I am observing a shift in the emission wavelength of my this compound. Is this related to pH?

Yes, a shift in the emission wavelength (a spectral shift) can be an indicator of a pH-dependent change in the dye's chemical structure or its aggregation state. For some heptamethine cyanine dyes, protonation of the chromophore in acidic media can lead to the formation of new species with different spectral properties, often resulting in a blue shift (shift to a shorter wavelength) of the absorption and emission maxima.

Q4: How can I ensure the stability of this compound fluorescence in my experiments?

To maintain stable fluorescence, it is essential to use a well-buffered solution at a pH where this compound is known to be stable. For most biological applications, a physiological pH of 7.4 is recommended. It is also crucial to protect the dye from prolonged exposure to high-intensity light to minimize photobleaching. When preparing stock solutions, using a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) is advisable, and these stock solutions should be stored in the dark at low temperatures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Fluorescence Signal pH-induced Aggregation: The dye may be aggregating in the current buffer, leading to self-quenching.1. Measure the pH of your solution. 2. Test the fluorescence in a series of buffers with different pH values (e.g., pH 5, 7.4, 9). 3. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20 at 0.01-0.1%) to reduce aggregation.
Chemical Degradation: Extreme pH (highly acidic or alkaline) may have degraded the dye.1. Prepare a fresh solution of this compound in a neutral buffer (pH ~7.4). 2. Compare the fluorescence of the fresh solution to your experimental sample. 3. Avoid storing the dye in acidic or basic solutions for extended periods.
Fluorescence Signal Fades Quickly Photobleaching: The dye is being destroyed by exposure to excitation light.1. Reduce the intensity of the excitation light source. 2. Decrease the exposure time during imaging. 3. Use an anti-fade mounting medium if applicable. 4. Work in low-light conditions when handling the dye.
Inconsistent Fluorescence Readings Unstable pH: The pH of the experimental medium may be fluctuating.1. Ensure your buffer has sufficient buffering capacity for the experiment. 2. Re-measure the pH of your samples before and after the experiment.
Shift in Emission Wavelength Protonation of the Dye: In acidic conditions, the dye's structure may be altered, affecting its spectral properties.1. Confirm the pH of your solution. 2. Neutralize the solution with a suitable buffer and re-measure the emission spectrum. 3. For applications requiring acidic conditions, characterize the spectral properties of this compound at that specific pH.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following table presents data for a structurally similar meso-substituted heptamethine cyanine dye that exhibits pH-dependent fluorescence. This data is intended to provide a general understanding of how pH can affect the fluorescence of such dyes. Researchers should perform their own characterization for this compound.

pHRelative Fluorescence Intensity (%) at ~770 nmRelative Fluorescence Intensity (%) at ~824 nm
2.710010
4.08525
5.1 (pKa)5050
6.02080
7.4595
9.0< 5100

Note: This data is illustrative and based on a related compound. The pKa value represents the pH at which the protonated and deprotonated forms of the dye are in equal concentration.

Experimental Protocols

Protocol for Determining the pH-Dependent Fluorescence of this compound

  • Buffer Preparation:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Recommended buffers include citrate (pH 2-6), phosphate (pH 6-8), and borate (pH 8-10).

    • Ensure all buffers have the same ionic strength by adding a neutral salt like KCl (e.g., 100 mM).

  • Dye Solution Preparation:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in each of the prepared buffers to a final concentration suitable for fluorescence measurements (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., < 0.1%) to avoid solvent effects.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectra of the dye in each buffer.

    • Set the excitation wavelength to the absorption maximum of this compound (typically around 790-800 nm).

    • Record the emission spectra over a suitable range (e.g., 800-900 nm).

    • Measure the fluorescence intensity at the emission maximum for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • If a significant change is observed, you can determine the apparent pKa by fitting the data to a sigmoidal dose-response curve.

Visualizations

how to improve the photostability of IR-797 chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IR-797 chloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) heptamethine cyanine dye.[1][2][3][4][5] It exhibits a maximum absorption wavelength of approximately 797 nm in methanol. Due to its optical properties in the NIR window, where biological tissues have minimal absorbance and autofluorescence, this compound is frequently used in various research applications, including:

  • In vivo and in vitro imaging: Its fluorescence allows for deep-tissue imaging.

  • Photodynamic therapy (PDT): Upon light activation, it can generate reactive oxygen species to kill cancer cells.

  • Photoacoustic imaging: It can be used as a contrast agent.

  • Drug delivery: It can be incorporated into nanoparticles for targeted therapy and imaging.

Q2: What causes the photobleaching of this compound?

The primary cause of photobleaching, or fading, of this compound and other cyanine dyes is photooxidation. The polymethine chain of the dye is susceptible to attack by reactive oxygen species (ROS), particularly singlet oxygen (\¹O₂). This process is initiated when the dye absorbs light and transitions to an excited triplet state, which can then transfer its energy to molecular oxygen, generating singlet oxygen. This highly reactive singlet oxygen then attacks the dye molecule, leading to its irreversible degradation and loss of fluorescence.

Q3: How can I improve the photostability of this compound in my experiments?

Several strategies can be employed to enhance the photostability of this compound:

  • Use of Antifade Reagents: Incorporating commercial or homemade antifade reagents into your mounting medium or imaging buffer is a common and effective method. These reagents typically contain antioxidants or triplet-state quenchers that reduce photooxidation.

  • Encapsulation: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield the dye from the surrounding environment and reduce its interaction with molecular oxygen.

  • Deoxygenation: Removing dissolved oxygen from the imaging buffer can significantly reduce the rate of photooxidation. This can be achieved by bubbling the buffer with an inert gas like nitrogen or by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase).

  • Structural Modification: While not a direct experimental manipulation, it's worth noting that the photostability of cyanine dyes can be intrinsically improved through chemical modifications, such as adding bulky side groups to sterically hinder interactions with oxygen.

Q4: Are there any safety concerns I should be aware of when handling this compound?

Yes, this compound has been reported to exhibit cytotoxic properties. Therefore, it is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide: Photostability of this compound

This guide addresses common issues related to the photostability of this compound during fluorescence imaging experiments.

Problem Potential Cause Recommended Solution
Rapid signal fading during image acquisition High laser power/excitation intensity: Excessive light exposure accelerates photobleaching.Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.
Prolonged exposure time: Longer exposure times increase the total light dose delivered to the sample.Use the shortest possible exposure time that allows for clear image capture.
Absence of antifade reagents: The imaging medium lacks components to protect the dye from photooxidation.Incorporate a suitable antifade reagent into your mounting medium or imaging buffer. See the "Experimental Protocols" section for recipes.
High background fluorescence Excessive dye concentration: High concentrations can lead to non-specific binding and background signal.Titrate the concentration of this compound to determine the optimal concentration that provides a strong signal with low background.
Autofluorescence: The sample itself may be fluorescent at the imaging wavelengths.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or autofluorescence quenching reagents.
Inconsistent fluorescence intensity between samples Variability in mounting medium: Inconsistent preparation or application of antifade-containing medium.Ensure the antifade mounting medium is well-mixed and a consistent volume is used for each sample.
Differential oxygen exposure: Samples may have varying levels of dissolved oxygen.Prepare all samples and imaging buffers under consistent conditions to minimize variations in oxygen concentration.

Quantitative Data on Photostability Improvement

Antifade Reagent Typical Concentration Reported Fold-Increase in Photostability (for similar cyanine dyes) Notes
n-Propyl Gallate (NPG) 2-5% (w/v)5 to 10-foldA common and effective antioxidant. Can be dissolved in glycerol-based mounting media.
Ascorbic Acid (Vitamin C) 1-10 mM3 to 7-foldA water-soluble antioxidant. Often used in combination with other reagents for synergistic effects.
Trolox 0.1-2 mM4 to 8-foldA water-soluble analog of Vitamin E. Known for its low toxicity, making it suitable for live-cell imaging.

Note: The actual fold-increase in photostability can vary depending on the specific experimental conditions, including the dye concentration, excitation wavelength and intensity, and the sample environment.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10X solution

  • Deionized water

  • 50 mL conical tube

Procedure:

  • Prepare a 10% (w/v) stock solution of NPG in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • In the 50 mL conical tube, combine 1 mL of 10X PBS and 9 mL of glycerol.

  • Vortex the PBS/glycerol mixture thoroughly.

  • Slowly add 1 mL of the 10% NPG stock solution to the PBS/glycerol mixture while vortexing.

  • Aliquot the final mounting medium into small, light-protected tubes and store at -20°C.

Protocol 2: Preparation of Ascorbic Acid-Based Imaging Buffer

Materials:

  • Ascorbic acid

  • Imaging buffer (e.g., PBS or HEPES-buffered saline)

  • pH meter

Procedure:

  • Prepare the desired imaging buffer.

  • Immediately before use, dissolve ascorbic acid in the imaging buffer to a final concentration of 2 mM.

  • Check the pH of the solution and adjust to the desired physiological pH (typically 7.2-7.4) using NaOH or HCl, as ascorbic acid will lower the pH.

  • Use the buffer immediately, as the antioxidant capacity of ascorbic acid in solution diminishes over time.

Visualizations

Signaling Pathway of Photobleaching

Caption: The Jablonski diagram illustrating the photobleaching pathway of this compound.

Experimental Workflow for Assessing Photostability

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep_control Prepare IR-797 Sample (Control Buffer) acquire_images Acquire Fluorescence Images Over Time prep_control->acquire_images prep_stabilizer Prepare IR-797 Sample (+ Stabilizer) prep_stabilizer->acquire_images measure_intensity Measure Fluorescence Intensity acquire_images->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay calculate_lifetime Calculate Photobleaching Lifetime plot_decay->calculate_lifetime

Caption: A typical experimental workflow for quantifying the photostability of this compound.

Logical Relationship of Photostability Improvement Strategies

Improvement_Strategies center_node Improved IR-797 Photostability strategy1 Antifade Reagents center_node->strategy1 strategy2 Encapsulation center_node->strategy2 strategy3 Deoxygenation center_node->strategy3 mechanism1 Triplet-State Quenching strategy1->mechanism1 mechanism2 ROS Scavenging strategy1->mechanism2 mechanism3 Oxygen Shielding strategy2->mechanism3 mechanism4 Reduced Oxygen Concentration strategy3->mechanism4

Caption: Strategies and their mechanisms for enhancing the photostability of this compound.

References

Validation & Comparative

A Comparative Guide to IR-797 Chloride and Alternative Near-Infrared Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical step in designing sensitive and reliable in vivo imaging experiments. This guide provides an objective comparison of the performance of IR-797 chloride with other commonly used NIR dyes, supported by their photophysical properties and insights from comparative studies.

This compound is a heptamethine cyanine dye that has garnered attention for its applications in NIR fluorescence imaging and photodynamic therapy. Its utility in preclinical research stems from its absorption and emission profile within the NIR window (700-900 nm), a spectral range that offers deeper tissue penetration and reduced autofluorescence compared to the visible spectrum. However, a comprehensive evaluation of its performance relative to other commercially available NIR dyes is essential for informed experimental design. This guide compares this compound with four widely used alternatives: Indocyanine Green (ICG), IR-820, Alexa Fluor 790, and IRDye 800CW.

Photophysical Properties: A Head-to-Head Comparison

The intrinsic brightness of a fluorophore, a key determinant of its performance in imaging applications, is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes the key photophysical properties of this compound and its alternatives.

PropertyThis compoundIndocyanine Green (ICG)IR-820Alexa Fluor 790IRDye 800CW
Excitation Maximum (λex) ~797 nm (in MeOH)~780 nm (in blood)~710 nm~784 nm~774 nm
Emission Maximum (λem) Not specified~810-830 nm (in blood)~820 nm~814 nm~789 nm
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Data not available~224,000 (in DMSO)Data not available~270,000~171,000 (conjugated)
Quantum Yield (Φ) Data not availableModerateLower than ICGData not available~0.054 (conjugated)

Note: The exact spectral characteristics can vary depending on the solvent, concentration, and conjugation to biomolecules.

Performance in Imaging Systems: Insights from Comparative Studies

A study comparing ICG and IR-820 highlighted the improved stability of IR-820 in aqueous solutions, a significant advantage for in vivo applications requiring longer imaging times. However, the same study reported

A Comparative Analysis of Near-Infrared Dyes: IR-797 Chloride and IR-783

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the properties, performance, and applications of two prominent heptamethine cyanine dyes.

In the rapidly advancing field of near-infrared (NIR) imaging and therapy, the selection of appropriate fluorescent probes is paramount to experimental success. This guide provides a detailed comparative analysis of two widely utilized heptamethine cyanine dyes, IR-797 chloride and IR-783, to assist researchers in making informed decisions for their specific applications. This comparison focuses on their chemical, physical, and optical properties, cytotoxicity, in vivo performance, and cellular uptake mechanisms, supported by available experimental data and protocols.

At a Glance: Key Property Comparison

PropertyThis compoundIR-783
Chemical Formula C₃₁H₃₄Cl₂N₂C₃₈H₄₆ClN₂NaO₆S₂
Molecular Weight 505.52 g/mol 749.35 g/mol
Appearance SolidCrystalline solid
Solubility Soluble in methanol and DMSO (10 mM)Water-soluble; Soluble in ethanol, DMSO, and DMF (~1 mg/mL)
Absorption Max (λmax) ~700 nm, 797 nm (in methanol)776 nm (in PBS), 782 nm, 786 nm
Emission Max (λem) No data available798 nm (in PBS), 780 nm
Molar Extinction Coefficient (ε) No data available157,000 M⁻¹cm⁻¹, 162,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) No data available5.5%, 11%
Photostability No data availableSusceptible to photobleaching under concentrated NIR light
Cytotoxicity Intrinsically cytotoxic; Induces apoptosis in cancer cellsLow cytotoxicity at concentrations up to 50 μM without NIR irradiation

In-Depth Analysis

Physicochemical and Optical Properties
Cytotoxicity and Therapeutic Potential

A key differentiator between the two dyes lies in their intrinsic cytotoxicity. This compound has been reported to be cytotoxic and can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent in addition to its imaging capabilities.

Conversely, IR-783 exhibits low intrinsic cytotoxicity at typical imaging concentrations. Its therapeutic application is primarily realized through photothermal therapy (PTT), where it efficiently converts NIR light into heat to ablate cancer cells.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay for IR-783

This protocol is adapted from studies evaluating the cytotoxicity of IR-783.

Objective: To determine the effect of IR-783 on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29)

  • 96-well plates

  • Complete cell culture medium

  • IR-783 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of IR-783 in complete culture medium to achieve the desired final concentrations (e.g., 2, 10, 20, 50 μM).

  • Remove the culture medium from the wells and replace it with the medium containing different concentrations of IR-783. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 4 hours).

  • After incubation, replace the IR-783 containing medium with fresh medium.

  • Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (e.g., 4 hours).

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Imaging: Protocol for IR-783 in a Mouse Xenograft Model

This generalized protocol is based on published studies using IR-783 for tumor imaging.

Objective: To visualize tumor accumulation of IR-783 in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., with HT-29 xenografts)

  • IR-783 solution prepared for injection (e.g., dissolved in PBS)

  • In vivo imaging system capable of NIR fluorescence detection

  • Anesthesia

Procedure:

  • Administer the IR-783 solution to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage should be optimized, with reported doses around 10 nmol per 20g mouse.

  • At various time points post-injection (e.g., 0.5, 24, 48, 72, 96 hours), anesthetize the mice.

  • Place the anesthetized mouse in the in vivo imaging system.

  • Acquire NIR fluorescence images using the appropriate excitation and emission filters for IR-783.

  • After the final imaging time point, mice can be euthanized, and organs and the tumor can be excised for ex vivo imaging to confirm the in vivo findings.

  • Analyze the fluorescence intensity in the tumor and other organs to determine the biodistribution and tumor-targeting efficacy of the dye.

Cellular Uptake and Signaling Pathways

IR-783: Targeting Tumors through OATPs

The preferential accumulation of IR-783 in tumor cells is attributed to its interaction with Organic Anion Transporting Polypeptides (OATPs). These transporters are often overexpressed on the surface of cancer cells.

IR783_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell IR783 IR-783 OATP OATP IR783->OATP Binding IR783_intra Intracellular IR-783 OATP->IR783_intra Transport Mitochondria Mitochondria Lysosome Lysosome IR783_intra->Mitochondria Accumulation IR783_intra->Lysosome Accumulation Inhibitor Sulfobromophthalein (OATP Inhibitor) Inhibitor->OATP Blocks

Caption: Cellular uptake of IR-783 via OATP transporters.

This active transport mechanism leads to the retention of IR-783 within tumor cells, where it has been observed to localize in the mitochondria and lysosomes. The uptake can be competitively inhibited by OATP inhibitors like sulfobromophthalein.

This compound: Unraveling the Mechanism

The cellular uptake mechanism for this compound has not been clearly elucidated in the available literature. Further research is required to understand how this dye enters and accumulates in cells, which is crucial for optimizing its therapeutic and diagnostic applications.

Experimental Workflow for Comparative Analysis

To conduct a direct comparative study of these two dyes, the following experimental workflow is proposed.

A Comparative Guide to the Photothermal Conversion Efficiency of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the photothermal conversion efficiency (PCE) of IR-797 chloride against other common near-infrared (NIR) dyes, namely Indocyanine Green (ICG) and Cypate. The data presented is compiled from various studies, and this guide emphasizes the experimental protocols necessary for accurate PCE measurement to aid in the objective evaluation of these photothermal agents.

Quantitative Comparison of Photothermal Conversion Efficiencies

The photothermal conversion efficiency is a critical parameter for evaluating the efficacy of a photothermal agent. It quantifies the effectiveness of converting absorbed light energy into heat. Below is a summary of reported PCE values for this compound and its alternatives. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Photothermal AgentPhotothermal Conversion Efficiency (η)Experimental Conditions
This compound (Free Dye) 43.7 ± 0.6%In solution, irradiated with an 808 nm laser.
IR-797 (Encapsulated in PLGA NPs) 30.5 ± 0.2%Encapsulated in poly(D,L-lactide-co-glycolide) acid nanoparticles.
Indocyanine Green (ICG) ~3.1% - 69.2%Highly dependent on solvent, aggregation state, and formulation (e.g., encapsulation in nanoparticles).
Cypate ~25.8%In aqueous solution.
DOX/Cypate@PDA-Gla ~55.2%Encapsulated in polydopamine-glutathione nanoparticles with doxorubicin.

Note: The PCE values for ICG and Cypate are taken from a comparative study to provide a more direct reference, though the specific formulation of IR-797 was not included in that particular study. The efficiency of ICG is notably variable; for instance, its aggregation state can significantly influence its photothermal properties.

Experimental Protocol: Measuring Photothermal Conversion Efficiency

The most widely accepted method for determining the PCE of a photothermal agent in solution is based on the work by Roper et al., which involves monitoring the temperature of a solution during laser irradiation and subsequent cooling.

I. Materials and Equipment

  • NIR Laser: A continuous wave diode laser with a wavelength corresponding to the maximum absorption of the dye (e.g., 808 nm).

  • Optical Fiber: To deliver the laser beam to the sample.

  • Power Meter: To accurately measure the laser power.

  • Quartz Cuvette: Standard 10 mm path length.

  • Thermocouple or IR Thermal Imaging Camera: To record the temperature of the solution.

  • Spectrophotometer: To measure the absorbance of the solution at the laser wavelength.

  • Magnetic Stirrer and Stir Bar (optional but recommended): To ensure uniform temperature distribution.

  • Solvent: Deionized water or phosphate-buffered saline (PBS), depending on the application.

  • Photothermal Agent Solution: A solution of the dye at a known concentration.

II. Experimental Procedure

  • Sample Preparation: Prepare a solution of the photothermal agent (e.g., this compound) in the desired solvent. The concentration should be adjusted to have an absorbance value at the laser wavelength that is within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Absorbance Measurement: Measure the absorbance (Aλ) of the solution at the laser excitation wavelength (e.g., 808 nm) using a spectrophotometer.

  • Experimental Setup:

    • Place a known volume of the sample solution into a quartz cuvette.

    • If using a magnetic stirrer, add a small stir bar.

    • Position the thermocouple or aim the IR thermal camera to accurately measure the temperature of the solution, avoiding direct laser irradiation on the temperature sensor.

    • Align the laser beam to pass through the center of the cuvette.

  • Irradiation and Temperature Recording:

    • Record the initial ambient temperature (T_amb) of the solution.

    • Turn on the laser and begin recording the temperature of the solution at regular intervals (e.g., every 1 second) for a set period (e.g., 10 minutes or until the temperature reaches a plateau, T_max).

    • After the heating period, turn off the laser and continue to record the temperature as the solution cools down to ambient temperature.

  • Control Experiment: Repeat the entire procedure with the pure solvent (without the photothermal agent) to determine the heat absorbed by the solvent and the cuvette itself.

III. Data Analysis and PCE Calculation

The photothermal conversion efficiency (η) is calculated using the following energy balance equation:

η = [hS(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]

Where:

  • h is the heat transfer coefficient.

  • S is the surface area of the heat transfer.

  • T_max is the maximum steady-state temperature.

  • T_amb is the ambient temperature.

  • Q_s is the heat absorbed by the solvent and cuvette (obtained from the control experiment).

  • I is the incident laser power.

  • is the absorbance of the solution at the laser wavelength.

The term hS is determined from the cooling phase data using the following equation:

τ_s = (m_D * C_D) / (hS)

Where:

  • τ_s is the sample system time constant, which is obtained by plotting the negative natural logarithm of a dimensionless temperature parameter (θ) versus time during the cooling phase.

  • m_D is the mass of the solution.

  • C_D is the specific heat capacity of the solvent.

The dimensionless temperature parameter, θ, is defined as:

θ = (T - T_amb) / (T_max - T_amb)

A linear fit of -ln(θ) versus time will yield a slope, and the time constant τ_s is the reciprocal of this slope.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of photothermal conversion efficiency.

comparison of tandem dyes for flow cytometry in the near-infrared spectrum.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of flow cytometry, the near-infrared (NIR) spectrum offers a powerful frontier for high-parameter analysis. This guide provides an objective comparison of commercially available and novel tandem dyes emitting in the NIR range, supported by experimental data and detailed protocols to aid in the selection of optimal reagents for complex multicolor panels.

The advent of spectral flow cytometry and the integration of sensitive avalanche photodiode (APD) detectors have unlocked the potential of the NIR spectrum (beyond 700 nm), a region with the inherent advantage of lower cellular autofluorescence. Tandem dyes, which utilize Förster Resonance Energy Transfer (FRET) to shift the emission of a donor fluorochrome (like phycoerythrin (PE) or allophycocyanin (APC)) to a longer wavelength acceptor dye, are pivotal for accessing this region with common laser lines (e.g., 488 nm and 640 nm). This guide focuses on a comparative analysis of key performance attributes of these dyes: brightness, stability, and spectral spillover.

Performance Comparison of Near-Infrared Tandem Dyes

The selection of a tandem dye is a critical step in panel design, directly impacting the resolution and sensitivity of the assay. The following tables summarize the performance of several NIR tandem dyes based on available data. It is important to note that performance can vary based on the antibody conjugate, cell type, and instrument configuration.

Table 1: Brightness of Near-Infrared Tandem Dyes

Brightness is a critical parameter for resolving dimly expressed antigens. The Stain Index (SI) is a common metric used to quantify the effective brightness of a fluorochrome on a specific instrument. A higher stain index indicates better separation between positive and negative populations.

DonorAcceptorTandem Dye NameExcitation Laser (nm)Emission Max (nm)Relative Brightness (Stain Index)Manufacturer/Source
PECy7PE-Cy7488, 561~767HighMultiple Vendors
PEFire™ 810PE-Fire™ 810488, 561~810Very HighBioLegend
PENovel AcceptorPE-750488750HighNovel (Seong et al.)
PENovel AcceptorPE-800488800ModerateNovel (Seong et al.)
PENovel AcceptorPE-830488830ModerateNovel (Seong et al.)
APCCy7APC-Cy7633-640~767HighMultiple Vendors
APCFire™ 810APC-Fire™ 810633-640~810Very HighBioLegend
APCNovel AcceptorAPC-750640750HighNovel (Seong et al.)
APCNovel AcceptorAPC-800640800ModerateNovel (Seong et al.)
APCNovel AcceptorAPC-830640830ModerateNovel (Seong et al.)
APCH7APC-H7633-640~759HighBD Biosciences

Note: Relative brightness can be instrument-dependent, particularly with the enhanced sensitivity of APD detectors in spectral cytometers for wavelengths >800 nm.

Table 2: Stability of Near-Infrared Tandem Dyes

Tandem dye stability is crucial for reproducible results, especially in experiments involving fixation and permeabilization steps or long acquisition times. Degradation of the tandem can lead to uncoupling of the acceptor dye, resulting in increased fluorescence in the donor channel and inaccurate compensation.

Tandem DyePhotostabilityFixation/Permeabilization StabilityManufacturer Recommendations
PE-Cy7ModerateSensitive to some fixatives (e.g., alcohol-based). Signal can be diminished.Minimize light exposure. Use stabilizing fixatives.
PE-Fire™ 810HighReported to be more stable than traditional tandems.Standard precautions for tandem dyes.
Novel PE TandemsGoodShowed acceptable stability with BD FACS Lysing Solution and BioLegend Fixation Buffer.N/A
APC-Cy7ModerateSensitive to some fixatives.Minimize light exposure. Use stabilizing fixatives.
APC-Fire™ 810HighReported to be more stable than traditional tandems.Standard precautions for tandem dyes.
Novel APC TandemsGoodShowed acceptable stability with BD FACS Lysing Solution and BioLegend Fixation Buffer.N/A
APC-H7HighDesigned for enhanced stability in the presence of fixatives.Recommended for protocols requiring fixation.

Table 3: Spectral Spillover of Near-Infrared Tandem Dyes

Spectral spillover, the leakage of a fluorochrome's emission into a detector intended for another fluorochrome, can compromise data quality. The Spillover Spreading Matrix (SSM) quantifies the impact of this spillover on data

side-by-side comparison of IR-797 and other NIR-I dyes for in vivo imaging.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality, reproducible data. This guide provides a side-by-side comparison of IR-797 with other commonly used NIR-I dyes, focusing on their performance for in vivo imaging applications. The information presented herein is a synthesis of available experimental data, aimed at providing an objective resource for researchers.

Introduction to NIR-I Imaging and Key Dyes

The NIR-I window (700-900 nm) offers significant advantages for in vivo imaging, primarily due to the reduced absorption and scattering of light by biological tissues, which minimizes autofluorescence and allows for deeper tissue penetration. Several classes of small organic molecules are utilized as NIR-I fluorescent probes, with cyanine dyes being one of the most prominent. This guide will focus on a comparative analysis of IR-797 against two widely used NIR-I dyes: Indocyanine Green (ICG) and IRDye® 800CW.

IR-797 is a heptamethine cyanine dye that has garnered interest for its potential in various bio-imaging applications. While much of the recent research has explored its use within nanoparticle formulations to enhance stability and therapeutic efficacy, understanding the properties of the unconjugated dye is crucial for its application as a standalone fluorescent probe.

Indocyanine Green (ICG) is the only NIR fluorescent dye approved by the US Food and Drug Administration (FDA) for clinical use, making it a benchmark for comparison. It is widely used for applications such as retinal angiography, and assessing cardiac output and liver function.

IRDye® 800CW is a well-established NIR-I dye known for its exceptional photostability and is frequently used in preclinical and clinical research, often conjugated to targeting moieties like antibodies.

Quantitative Comparison of NIR-I Dyes

The following tables summarize the key performance parameters of IR-797, ICG, and IRDye® 800CW based on available data. It is important to note that comprehensive in vivo data for unconjugated IR-797 is less prevalent in publicly available literature compared to ICG and IRDye® 800CW.

Table 1: Spectral and Physicochemical Properties

PropertyIR-797Indocyanine Green (ICG)IRDye® 800CW
Excitation Max (λex) ~795 nm~780 nm~774 nm
Emission Max (λem) ~817 nm~820 nm~789 nm
Molecular Weight ~505.52 g/mol (chloride salt)774.96 g/mol ~1145 g/mol (carboxylate)
Solubility Soluble in organic solvents like DMSO and ethanol; limited aqueous solubility.Soluble in water.Good solubility in aqueous solutions.

Table 2: In Vivo Performance Characteristics

Performance MetricIR-797 (Unconjugated)Indocyanine Green (ICG)IRDye® 800CW (Unconjugated)
Photostability Moderate; less stable than when encapsulated in nanoparticles.Prone to degradation and aggregation in aqueous solutions.High; recognized for exceptional photostability.
Biodistribution Expected to show initial widespread distribution with subsequent accumulation in the liver and spleen, typical of free cyanine dyes.Rapidly cleared by the liver.Slower clearance than ICG, allowing for longer imaging windows. Shows some accumulation in the liver.
Clearance Likely rapid clearance, primarily through the hepatobiliary route.Very rapid hepatobiliary clearance.The majority of the dye clears within 24 hours.
Toxicity Cytotoxic at higher concentrations.Clinically approved with a good safety profile.No evident toxicity in rats and considered safe for human use.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible in vivo imaging data. The following are generalized protocols that can be adapted for comparative studies of NIR-I dyes.

In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol outlines a typical workflow for evaluating the tumor accumulation and biodistribution of NIR-I dyes.

I. Animal Model and Preparation

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors. Tumor cells (e.g., human cancer cell lines) should be implanted and allowed to grow to a suitable size (e.g., 100-200 mm³).

  • Housing: House animals in a specific pathogen-free environment with ad libitum access to food and water.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or intraperitoneal injection of 2% sodium pentobarbital at 215 mg/kg) for the duration of the imaging procedure.

II. Dye Preparation and Administration

  • Reconstitution:

    • IR-797: Dissolve in a minimal amount of DMSO and then dilute with sterile phosphate-buffered saline (PBS) to the final desired concentration. The final DMSO concentration should be kept low to minimize toxicity.

    • ICG: Dissolve directly in sterile water for injection.

    • IRDye® 800CW: Dissolve in sterile PBS.

  • Dosage: A typical starting dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight. The optimal dose should be determined empirically.

  • Administration: Administer the dye solution via intravenous (IV) tail vein injection. A typical injection volume is 100-200 µL.

III. In Vivo Imaging

  • Imaging System: Use an in vivo imaging system (IVIS) or a similar instrument equipped for NIR fluorescence imaging.

  • Filter Sets:

    • Excitation: Use a bandpass filter appropriate for the dye's excitation maximum (e.g., 740-760 nm for dyes in this range).

    • Emission: Use a long-pass filter to collect the emitted fluorescence (e.g., >790 nm).

  • Image Acquisition: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h) to monitor the biodistribution and clearance kinetics.

IV. Ex Vivo Biodistribution Analysis

  • Euthanasia and Organ Harvest: At the final time point, euthanize the animal according to institutional guidelines. Immediately dissect major organs (liver

Navigating the In Vivo Maze: A Comparative Guide to Evaluating Dye-Labeled Therapeutic Binding Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise in vivo binding characteristics of dye-labeled therapeutics is paramount to advancing novel treatments from the bench to the clinic. The conjugation of a fluorescent dye, while essential for visualization, can significantly alter the biodistribution, pharmacokinetics, and target engagement of a therapeutic agent.[1][2] This guide provides a comprehensive comparison of current methodologies for evaluating the in vivo binding specificity of these complex molecules, offering a critical toolkit for informed experimental design and data interpretation.

This guide will delve into a range of techniques, from high-resolution imaging to quantitative whole-body analysis, presenting their underlying principles, detailed experimental protocols, and a comparative analysis of their strengths and limitations.

A Comparative Overview of In Vivo Binding Specificity Assays

The choice of method for assessing in vivo binding specificity is dictated by a multitude of factors, including the desired resolution, the nature of the therapeutic and its target, and the specific questions being addressed. Below is a comparative analysis of several key techniques, with quantitative data summarized for ease of comparison.

Method Principle Resolution Quantitative Capability Throughput Key Advantages Key Disadvantages
Tissue Clearing with Click Chemistry Chemical rendering of tissues transparent, followed by covalent labeling of the therapeutic via bio-orthogonal click chemistry for high-resolution 3D imaging.[3]Cellular/SubcellularSemi-quantitative to QuantitativeLowUnprecedented 3D visualization of drug distribution in intact tissues; compatible with immunostaining for target co-localization.[3]Time-consuming protocols; potential for alteration of tissue morphology and antigenicity; requires specialized microscopy.[4]
Quantitative Whole-Body Autoradiography (QWBA) Involves administering a radiolabeled therapeutic and imaging its distribution in whole-body cryosections.Organ/TissueHighly QuantitativeLow to MediumGold standard for quantitative tissue distribution; provides comprehensive overview of drug disposition.Use of radioactive materials; does not differentiate between parent drug and metabolites; lower resolution than microscopy techniques.
In Vivo Fluorescence Imaging & Biodistribution Studies Systemic administration of the dye-labeled therapeutic followed by whole-animal imaging and ex vivo organ analysis to quantify fluorescence.Organ/TissueQuantitativeMediumNon-invasive longitudinal tracking of drug distribution in the same animal; relatively high throughput for biodistribution.Limited tissue penetration of light; autofluorescence can interfere with signal; dye properties heavily influence results.
In Vivo Competitive Displacement Assays Co-administration of the dye-labeled therapeutic with an unlabeled competitor to assess on-target binding by measuring the displacement of the fluorescent signal.Organ/TissueSemi-quantitativeMediumProvides direct evidence of target-specific binding in a physiological context.Requires a validated unlabeled competitor; complex pharmacokinetic interactions can complicate data interpretation.
Fluorescence Polarization (FP) Assay Measures the change in polarization of emitted light from a fluorescently labeled therapeutic upon binding to its target. Larger molecules tumble slower, resulting in higher polarization.MolecularQuantitative (in vitro/lysates)HighHomogeneous, real-time assay; high throughput and amenable to automation.Primarily for in vitro or ex vivo lysate analysis; limited by the size difference between the therapeutic and its target; potential for interference from autofluorescence.

In-Depth Methodologies and Experimental Protocols

Tissue Clearing and Click Chemistry for High-Resolution Visualization

This powerful combination allows for the visualization of drug binding at the cellular level within intact tissues. The workflow involves rendering the tissue transparent through a clearing protocol, followed by the specific labeling of the therapeutic using a bio-orthogonal "click" reaction.

Experimental Protocol: CATCH (Clearing-Assisted Tissue Click Chemistry) Method

  • Animal Dosing and Tissue Harvest:

    • Administer the alkyne-modified dye-labeled therapeutic to the animal model at the desired dose and route.

    • At the designated time point, perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for fixation.

    • Dissect the target organ and post-fix in 4% PFA overnight at 4°C.

  • Tissue Clearing (CLARITY-based):

    • Incubate the tissue in a hydrogel monomer solution (e.g., acrylamide, bis-acrylamide, and PFA) at 4°C.

    • Initiate polymerization of the hydrogel by incubating at 37°C.

    • Remove lipids from the hydrogel-embedded tissue by electrophoresis in a clearing solution containing sodium dodecyl sulfate (SDS). This process renders the tissue transparent.

  • Click Chemistry Labeling:

    • Prepare a click reaction cocktail containing an azide-functionalized fluorophore (e.g., Alexa Fluor 647 azide), copper (II) sulfate (CuSO4), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

    • Incubate the cleared tissue in the click reaction cocktail to covalently attach the fluorophore to the alkyne-modified therapeutic.

  • Immunostaining and Imaging:

    • Perform standard immunohistochemistry protocols to label specific cellular markers for co-localization analysis.

    • Image the cleared and labeled tissue using a confocal or light-sheet microscope to obtain high-resolution 3D reconstructions of drug distribution.

G cluster_animal In Vivo cluster_clearing Tissue Clearing cluster_labeling Labeling cluster_imaging Analysis drug_admin Administer Alkyne-Dye Therapeutic perfusion Perfuse and Fix Tissue drug_admin->perfusion hydrogel Hydrogel Embedding perfusion->hydrogel lipid_removal Electrophoretic Lipid Removal hydrogel->lipid_removal click_reaction Click Chemistry with Azide-Fluorophore lipid_removal->click_reaction immunostaining Immunostaining (Optional) click_reaction->immunostaining imaging 3D Confocal/Light-Sheet Microscopy immunostaining->imaging analysis Co-localization and Quantitative Analysis imaging->analysis

QWBA Workflow
In Vivo Competitive Displacement Assay

This assay provides direct evidence of target-specific binding by demonstrating that an unlabeled version of the therapeutic can compete with and displace the dye-labeled version from its target.

Experimental Protocol: In Vivo Competition

  • Dosing Regimen:

    • Group 1 (Control): Administer the dye-labeled therapeutic alone.

    • Group 2 (Competition): Co-administer the dye-labeled therapeutic with an excess of the unlabeled therapeutic.

    • Group 3 (Pre-dosing): Administer an excess of the unlabeled therapeutic prior to the administration of the dye-labeled therapeutic.

  • In Vivo Imaging and/or Ex Vivo Analysis:

    • At various time points, perform in vivo fluorescence imaging to visualize the distribution of the dye-labeled therapeutic in both groups.

    • Alternatively, or in addition, euthanize the animals at specific time points, harvest the target organ and other relevant tissues.

    • Quantify the fluorescence intensity in the harvested tissues from all groups.

  • Data Analysis:

    • Compare the fluorescence signal in the target organ between the control and competition/pre-dosing groups. A significant reduction in the fluorescence signal in the competition/pre-dosing group indicates specific, target-mediated binding.

Competitive Binding Logic

G cluster_control Control Group cluster_competition Competition Group dye_therapeutic Dye-Labeled Therapeutic binding Binding dye_therapeutic->binding target Target Receptor target->binding high_signal High Fluorescence Signal at Target binding->high_signal Results in dye_therapeutic_comp Dye-Labeled Therapeutic no_binding No Significant Binding dye_therapeutic_comp->no_binding Cannot Bind unlabeled_therapeutic Unlabeled Therapeutic (Excess) binding_comp Binding Blocked unlabeled_therapeutic->binding_comp target_comp Target Receptor target_comp->binding_comp low_signal Low Fluorescence Signal at Target binding_comp->low_signal Results in

Principle of Competitive Binding

The Critical Role of the Dye

It is crucial to recognize that the fluorescent dye itself can significantly impact the in vivo behavior of the therapeutic. Properties such as the dye's charge, hydrophobicity, and size can alter plasma clearance, lead to non-specific uptake in organs like the liver and kidneys, and potentially interfere with the therapeutic's binding to its intended target. Therefore, careful selection and characterization of the dye are essential preliminary steps. Comparing the biodistribution of the dye-labeled therapeutic to its unlabeled counterpart is a critical control experiment to understand the dye's influence.

Conclusion

The evaluation of in vivo binding specificity for dye-labeled therapeutics is a multifaceted process that requires a thoughtful selection of complementary techniques. While high-resolution methods like tissue clearing with click chemistry provide unparalleled spatial information, quantitative approaches such as QWBA are indispensable for understanding the overall disposition of the drug. In vivo competition assays serve as a direct and powerful tool for confirming target engagement. By understanding the principles, advantages, and limitations of each method, and by carefully considering the potential impact of the fluorescent label, researchers can design robust studies that yield clear and translatable insights into the in vivo behavior of their therapeutic candidates.

References

Safety Operating Guide

Proper Disposal of IR-797 Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like IR-797 chloride are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety information and a clear, step-by-step operational plan for the proper disposal of this compound, a near-infrared (NIR) cyanine dye. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C₃₁H₃₄Cl₂N₂[1][2]
Molecular Weight 505.52 g/mol [1]
Melting Point 116.7 - 128.0 °C[1]
Absorption Maximum (λmax) ~797 nm (in methanol)
Storage Temperature -20°C

Disposal Procedures for this compound

As a standard practice, all materials contaminated with cyanine dyes such as this compound should be treated as hazardous chemical waste. Do not dispose of this compound waste down the drain or in regular trash receptacles.

Step 1: Waste Segregation and Collection

Proper segregation of waste streams is the first critical step in the disposal process.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the initial rinses of any contaminated labware. The container must be clearly labeled as "Hazardous Waste: this compound" and should include the chemical formula and any known hazards.

  • Solid Waste: Dispose of all solid waste contaminated with the dye, such as pipette tips, gloves, absorbent paper, and contaminated vials, in a separate, clearly labeled hazardous waste container for solids.

Step 2: Storage of Hazardous Waste

Store all hazardous waste containers in a designated and secure area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure that all containers are tightly sealed to prevent spills or the release of vapors.

Step 3: Institutional Disposal Protocol

Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines and complete any required waste disposal forms. Your EHS office is the ultimate authority on hazardous waste disposal at your facility.

Spill Management

In the event of a spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, contain the spill using a chemical absorbent material. Collect the contaminated absorbent material and place it in the designated solid hazardous waste container. For large or unmanageable spills, evacuate the area and contact your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Liquid Waste (Solutions, Rinsate) C Collect in Labeled Liquid Waste Container A->C B Solid Waste (Gloves, Tips, Vials) D Collect in Labeled Solid Waste Container B->D E Store in Designated Secure Area C->E D->E F Contact EHS for Pickup E->F G Proper Disposal by EHS F->G

Figure 1. A flowchart outlining the step-by-step procedure for the safe disposal of this compound waste.

References

Personal protective equipment for handling IR-797 chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of IR-797 chloride, a near-infrared (NIR) dye. Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory.

Product Information and Physical Properties

This compound is a solid, methanol-soluble laser dye. The following table summarizes its key physical and chemical properties.

PropertyValue
CAS Number 110992-55-7
Molecular Formula C₃₁H₃₄Cl₂N₂
Molecular Weight 505.52 g/mol
Appearance Solid
Melting Point 116.7-128.0 °C
λmax 797 nm (in methanol)
Storage Temperature -20°C

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

EquipmentSpecification
Eye Protection Chemical safety goggles or full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Respiratory Protection Type N95 (US) or equivalent dust mask/respirator.
Body Protection Laboratory coat.

Safe Handling and Operational Workflow

Proper handling of this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the key steps from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_decontamination Decontamination cluster_disposal Waste Disposal Receiving Receive Package Inspect Inspect for Damage Receiving->Inspect Log Log in Inventory Inspect->Log Store Store at -20°C Away from Incompatible Materials Log->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Workstation (Fume Hood) DonPPE->Workstation Weigh Weigh Solid Workstation->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Clean Clean Work Surfaces Experiment->Clean Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate DoffPPE Doff PPE Clean->DoffPPE Label Label Waste Containers Segregate->Label Dispose Dispose via Institutional Protocol Label->Dispose

Caption: Safe handling workflow for this compound.
Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Ensure a chemical fume hood is operational. Gather all necessary PPE and materials.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound solid.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., methanol) to the vial.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Storage: Label the vial with the chemical name, concentration, solvent, and date of preparation. Store the stock solution at an appropriate temperature, protected from light.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is crucial. The following diagram outlines the decision-making process for emergency response.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.